Sudan III-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQPMPFXUWUOT-OJPXFQCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Sudan III-d6
An In-Depth Technical Guide to Sudan III-d6
This guide provides a comprehensive overview of this compound, a deuterated analog of the fat-soluble dye Sudan III. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its chemical properties, primary applications, synthesis, and relevant experimental protocols.
Introduction
This compound is the deuterium-labeled form of Sudan III, a lipophilic bisazo dye.[1] Its chemical structure is analogous to the parent compound, with six hydrogen atoms replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods.[1] While the non-deuterated Sudan III is known for its use as a biological stain for lipids and as a colorant for various nonpolar substances like oils and waxes, this compound is primarily utilized in quantitative analysis to ensure accuracy and precision.[1][2] It is particularly crucial for the detection and quantification of banned Sudan dyes in food products, helping to correct for matrix effects and sample loss during analysis.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, with data for its non-deuterated counterpart provided for comparison.
| Property | This compound | Sudan III (Non-deuterated) |
| Molecular Formula | C₂₂H₁₀D₆N₄O[3][4] | C₂₂H₁₆N₄O[1][5] |
| Molecular Weight | 358.43 g/mol [3][4] | ~352.40 g/mol [1][6] |
| CAS Number | 1014689-17-8[7] | 85-86-9[7] |
| Appearance | Reddish-brown crystals or powder[7][8] | Reddish-brown crystals[2][8] |
| Alternate Names | Sudan Red III-d6, 1-[[4-(Phenylazo)phenyl]azo]- 2-naphthalenol-d6[3][9] | Solvent Red 23, C.I. 26100[1] |
| Solubility | Soluble in chloroform, toluene; slightly soluble in ethanol; insoluble in water[5][10] | Soluble in chloroform, fats, oils; insoluble in water[5][10] |
| Max. Absorption (λmax) | Not specified | 507-510 nm[2][5] |
Core Applications in Research
The primary application of this compound is as an internal standard in quantitative analytical methods, leveraging its chemical similarity to the analyte and its distinct mass.
Internal Standard for LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the leading technique for detecting and quantifying Sudan dyes in various matrices, especially food products where they are illegal additives.[1] Due to the complexity of these matrices, significant signal suppression or enhancement (matrix effects) can occur, leading to inaccurate results.
This compound is added to samples at a known concentration at the beginning of the extraction process.[1] Since it behaves almost identically to the non-labeled Sudan III throughout sample preparation and chromatographic separation, any loss of analyte is mirrored by a proportional loss of the internal standard.[1] In the mass spectrometer, this compound is easily distinguished from Sudan III by its higher mass. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out variations from matrix effects, sample loss, and instrument response fluctuations.[1] This ratiometric approach is fundamental for validating analytical methods and ensuring regulatory compliance.[1]
Biological Staining
While this compound is not typically used for staining due to its cost and primary role in analytics, its parent compound, Sudan III, is a well-established lysochrome (fat-soluble dye) for the histological visualization of lipids.[8][11] It is used to stain triglycerides in frozen tissue sections and can also stain some protein-bound lipids.[5][8] The dye physically dissolves in the lipid droplets, imparting a characteristic orange-red color.[8]
Experimental Protocols
Protocol: Quantification of Sudan Dyes in Food Samples via LC-MS/MS
This protocol outlines a general procedure for using this compound as an internal standard for the analysis of Sudan III in a food matrix.
1. Sample Preparation and Extraction:
-
Homogenize a known weight of the food sample (e.g., chili powder, tomato sauce).
-
Spike the sample with a precise volume of a standard solution of this compound.
-
Extract the analytes and the internal standard using an appropriate organic solvent (e.g., acetonitrile). This may involve vortexing, sonication, and centrifugation.
-
The extraction may be followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
2. Chromatographic Separation:
-
System: High-Performance Liquid Chromatography (HPLC).[1]
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a modifier like formic acid or ammonium acetate).[1]
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
3. Mass Spectrometric Detection:
-
System: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sudan III and this compound are monitored.
4. Quantification:
-
Prepare a series of calibration standards containing known concentrations of Sudan III and a constant concentration of this compound.
-
Construct a calibration curve by plotting the peak area ratio (Sudan III / this compound) against the concentration of Sudan III.[1]
-
Calculate the concentration of Sudan III in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. This compound | 1014689-17-8 | Benchchem [benchchem.com]
- 2. Sudan III - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. stainsfile.com [stainsfile.com]
- 6. Sudan III | CAS#:85-86-9 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biognost.com [biognost.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Sudan III-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Sudan III-d6, a deuterated analog of the fat-soluble dye Sudan III. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Chemical Identity and Description
This compound is an isotopically labeled form of Sudan III, where six hydrogen atoms on the naphthol ring have been replaced with deuterium. This modification results in a mass shift that allows it to be distinguished from its unlabeled counterpart in mass spectrometry, making it an excellent internal standard for the quantification of Sudan III.[1] It is classified as a weakly acidic azo dye and is utilized as a biological stain.[2]
Synonyms: 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6, Sudan 3-d6, 1-(p-Phenylazophenylazo)-2-naphthol-d6[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its application as an internal standard, ensuring it behaves similarly to the analyte of interest during sample preparation and analysis.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₀D₆N₄O | |
| Molecular Weight | 358.43 g/mol | |
| Appearance | Red Solid | |
| Melting Point | 197-199 °C | |
| Boiling Point | Not determined | |
| Solubility | Soluble in chloroform and ethyl acetate. |
Spectral Data
The mass spectral properties of this compound are fundamental to its function as an internal standard in mass spectrometry-based assays.
| Spectral Data Type | Value | Source |
| Precursor Ion (ESI-MS/MS) | m/z 359.2 | [1] |
| Product Ion (ESI-MS/MS) | m/z 162 | [1] |
Experimental Protocols
Synthesis of this compound
General Procedure:
-
Diazotization: A primary aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[3]
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then coupled with a deuterated, electron-rich aromatic compound, such as 2-naphthol-d6. This reaction forms the characteristic azo linkage (-N=N-).[3]
To synthesize this compound, the deuterium atoms are incorporated by using a deuterated version of one of the precursors, in this case, 2-naphthol-d6. The crude product is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Determination of Melting Point
The melting point of an organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the this compound sample is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[1][4][5]
Determination of Solubility
Determining the solubility of this compound in various solvents is important for its use in analytical methods.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
A known mass of this compound (e.g., 1 mg) is weighed and placed into a test tube.
-
A small, measured volume of the solvent of interest (e.g., 1 mL of chloroform) is added to the test tube.
-
The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
The sample is visually inspected for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not fully dissolved, incremental additions of the solvent are made, with vortexing after each addition, until the solid dissolves. The total volume of solvent required is recorded to determine the approximate solubility.[6][7][8]
Applications in Research
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Sudan III in various matrices, particularly in food safety analysis. Due to concerns about the illegal use of Sudan dyes as food additives, highly sensitive and accurate analytical methods are required for their detection.
The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of the quantitative results.
Visualizations
Experimental Workflow for this compound as an Internal Standard
The following diagram illustrates the typical workflow for using this compound as an internal standard in the analysis of a sample for the presence of Sudan III.
Caption: Workflow for the use of this compound as an internal standard.
Logical Relationship of Synthesis
This diagram outlines the logical steps in the synthesis of this compound.
Caption: Logical steps in the synthesis of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scbt.com [scbt.com]
- 3. This compound | 1014689-17-8 | Benchchem [benchchem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Synthesis of Deuterium-Labeled Sudan III
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Sudan III, a fat-soluble diazo dye. The strategic incorporation of deuterium isotopes into the Sudan III molecule serves as a valuable tool for various analytical and research applications, including its use as an internal standard in mass spectrometry-based quantification methods. This document outlines the synthetic pathways, experimental protocols, and quantitative data for the preparation of deuterated Sudan III analogs.
Introduction
Sudan III, structurally known as 1-((4-(phenylazo)phenyl)azo)-2-naphthalenol, is a lysochrome dye used for staining triglycerides in biological samples.[1][2] The synthesis of its isotopically labeled counterparts, particularly deuterium-labeled versions, is crucial for metabolic studies and for the accurate identification and quantification of this potentially carcinogenic compound in various matrices.[3][4] Deuterium labeling offers a stable isotopic signature with minimal impact on the chemical properties of the molecule, making it an ideal internal standard for sensitive analytical techniques.[5][6]
This guide details two primary strategies for the synthesis of deuterium-labeled Sudan III: labeling on the phenylazo moiety and labeling on the naphthol moiety.[3][7]
Synthetic Pathways
The synthesis of Sudan III and its deuterated analogs is typically achieved through a diazotization reaction followed by an azo coupling reaction.[7] The general approach involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, which then couples with an electron-rich aromatic compound like β-naphthol.[7]
For the synthesis of deuterium-labeled Sudan III, deuterated starting materials are employed. Two common isotopologues are Sudan III-d9 and Sudan III-d6.[3]
Synthesis of Sudan III-d9
Sudan III-d9 is synthesized by the coupling of 4-(phenylazo)aniline-d9 with β-naphthol. The synthesis of the deuterated precursor, 4-(phenylazo)aniline-d9, starts from aniline-d5.[3]
Synthesis of this compound
This compound is prepared by coupling unlabeled 4-(phenylazo)aniline with deuterated β-naphthol-d7.[3]
The following diagram illustrates the general synthetic workflow for producing deuterium-labeled Sudan III.
Caption: Synthetic workflow for deuterium-labeled Sudan III.
Quantitative Data
The synthesis of deuterated Sudan III analogs has been shown to proceed with high chemical yields and excellent isotopic enrichment.[3]
| Compound | Starting Materials | Yield | Deuterium Incorporation |
| Sudan III-d9 | 4-(Phenylazo)aniline-d9, β-Naphthol | 95% | 93.22% d9, 6.78% d8 |
| This compound | 4-(Phenylazo)aniline, β-Naphthol-d7 | Satisfactory yields reported | High degree of labeling |
Data sourced from Montanari et al. (2007).[3]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of deuterium-labeled Sudan III, adapted from established procedures.[3]
General Procedure for Diazotization and Azo Coupling
-
Diazotization: A solution of the appropriate deuterated or unlabeled amine (e.g., 4-(phenylazo)aniline-d9 or 4-(phenylazo)aniline) (11 mmol) in concentrated hydrochloric acid (3.25 mL) and water (3 mL) is cooled to 0–5 °C.[3] A cooled solution of sodium nitrite (11 mmol) in water (4 mL) is added dropwise while maintaining the temperature between 0–5 °C.[3] The reaction mixture is stirred for a short period at this temperature to ensure the complete formation of the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt solution is then added portion-wise to a cooled (0–5 °C) alkaline solution of the appropriate naphthol (deuterated or unlabeled β-naphthol). The pH of the coupling solution is maintained in the alkaline range to facilitate the electrophilic substitution on the naphthol ring.
-
Isolation and Purification: The resulting azo dye precipitates out of the solution as a colored solid. The precipitate is collected by filtration, washed with cold water, and then dried.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the final product with high purity.[3]
Synthesis of 4-(Phenylazo)aniline-d9
The precursor 4-(phenylazo)aniline-d9 is synthesized from aniline-d5. The process involves the formation of diazoaminobenzene-d10 as an intermediate, which then undergoes rearrangement to yield 4-(phenylazo)aniline-d9.[3]
Synthesis of β-Naphthol-d7
Deuterated β-naphthol-d7 can be prepared through hydrogen-deuterium exchange reactions on β-naphthol using a suitable deuterium source under appropriate catalytic conditions.
Characterization
The synthesized deuterium-labeled Sudan III compounds are characterized using standard analytical techniques to confirm their structure and isotopic purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectra of the deuterated compounds show the absence of signals corresponding to the protons that have been replaced by deuterium when compared to the spectra of the unlabeled Sudan III.[3]
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the molecular weight of the deuterated Sudan III and to determine the degree of deuterium incorporation by analyzing the isotopic distribution of the molecular ion peak.[3] For Sudan III-d9, the calculated m/z for [M + H]⁺ is 362.1967, with the found value being 362.1978.[3]
Conclusion
This guide provides a detailed technical overview of the synthesis of deuterium-labeled Sudan III. The described methods allow for the efficient and high-yield production of Sudan III-d9 and this compound with excellent isotopic purity. These labeled compounds are indispensable tools for researchers and scientists in the fields of analytical chemistry, drug metabolism, and toxicology, enabling precise and accurate quantification of Sudan III in various samples.
References
- 1. Sudan III - Wikipedia [en.wikipedia.org]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 1014689-17-8 | Benchchem [benchchem.com]
Sudan III-d6 CAS number and molecular weight
This document provides core technical data for Sudan III-d6, a deuterated form of the lipophilic bisazo dye, Sudan III. This isotopically labeled compound is often utilized as an internal standard in advanced analytical methodologies, such as mass spectrometry, to ensure precise quantification in complex matrices.
Physicochemical Data
The essential identifiers and properties for this compound are summarized below. The incorporation of six deuterium atoms increases the molecular weight by approximately 6 atomic mass units compared to the non-deuterated Sudan III.[1]
| Identifier | Value |
| CAS Number | 1014689-17-8[1][2] |
| Molecular Formula | C₂₂H₁₀D₆N₄O[2][3][4] |
| Molecular Weight | 358.43 g/mol [3][4] |
| Synonyms | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6, Sudan 3-d6[2][3] |
Methodologies and Visualizations
-
Experimental Protocols: The data presented in this document are fundamental physicochemical properties of the compound. As this guide does not describe a specific experimental procedure or study, detailed experimental protocols are not applicable. The provided values are based on standardized calculations and analytical characterizations.
-
Logical Diagram: A visualization using Graphviz is not applicable for the presentation of discrete quantitative data points such as a CAS number and molecular weight. Such diagrams are best suited for illustrating workflows, signaling pathways, or complex relationships, which are not the subject of this technical sheet.
References
Sudan III-d6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sudan III-d6, a deuterated analog of the lipophilic bisazo dye, Sudan III. Due to its structural similarity to the native compound, this compound serves as a critical internal standard for advanced analytical methodologies, particularly in the quantification of Sudan dyes in various matrices. This document outlines the key physicochemical properties, details the experimental protocols for its application, and illustrates the underlying principles of its use in quantitative analysis.
Quantitative Data Summary
The following table summarizes the key quantitative and identifying information for this compound, compiled from various suppliers and scientific resources.
| Parameter | Value | References |
| Chemical Name | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6 | |
| Synonyms | Sudan 3-d6, Solvent Red 23-d6, Toney Red-d6 | [1] |
| CAS Number | 1014689-17-8 | [2] |
| Unlabeled CAS Number | 85-86-9 | [2] |
| Molecular Formula | C₂₂H₁₀D₆N₄O | [2][3] |
| Molecular Weight | 358.43 g/mol | [2][3] |
| Accurate Mass | 358.1701 | [2] |
| Purity | >98% (HPLC) | [4] |
| Appearance | Powder | [4] |
Experimental Protocols: Quantification of Sudan Dyes using LC-MS/MS
The primary application of this compound is as an internal standard in the quantification of Sudan dyes in food products and other materials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for detecting these banned colorants.
2.1. Principle
This compound is chemically identical to Sudan III, except that six hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the native Sudan III by a mass spectrometer. When added to a sample at a known concentration, this compound experiences similar extraction efficiencies and ionization responses as the analyte of interest (Sudan III). By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
2.2. Sample Preparation and Extraction
The following is a generalized protocol for the extraction of Sudan dyes from a solid food matrix, such as chili powder, for LC-MS/MS analysis.
-
Sample Weighing: Accurately weigh a homogenized sample (e.g., 1-5 g) into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of tetrahydrofuran and methanol) and vortex or shake to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.
-
Solid Phase Extraction (SPE) Cleanup: The supernatant may be further purified using an SPE cartridge (e.g., Silica-based) to remove interfering matrix components.
-
Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.
2.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of these nonpolar azo dyes.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is commonly employed.
-
Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sudan III and this compound are monitored.
-
This compound Transition: 359 > 162 (quantitative ion)
-
-
2.4. Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the Sudan III standard to the peak area of the this compound internal standard against the concentration of the Sudan III standard. The concentration of Sudan III in the sample is then determined from this calibration curve using the measured peak area ratio from the sample analysis.
Visualizations
3.1. Experimental Workflow for Sudan Dye Analysis
Caption: General experimental workflow for the analysis of Sudan dyes.
3.2. Role of Internal Standard in Quantitative Analysis
References
Commercial Suppliers and Technical Applications of Sudan III-d6: A Guide for Researchers
Introduction to Sudan III-d6 and its Analytical Significance
This compound is the deuterated form of Sudan III, a fat-soluble azo dye. The strategic incorporation of six deuterium atoms into the Sudan III structure results in a molecule with a higher molecular weight (approximately 358.43 g/mol ) compared to its non-deuterated counterpart (approximately 352.39 g/mol ).[1][2][3] This key difference, without altering the chemical properties, makes this compound an excellent internal standard for use in quantitative analyses, particularly in mass spectrometry-based methods.[4] Its primary application lies in the accurate detection and quantification of Sudan dyes in various matrices, most notably in food products where these dyes are often illegal additives.[5] This guide provides an in-depth overview of commercial suppliers of this compound, its technical specifications, and a detailed experimental protocol for its use in a typical analytical workflow.
Commercial Availability and Specifications
Several chemical suppliers offer this compound for research and analytical purposes. The table below summarizes the key information for some of the prominent suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date information on purity and other specifications.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Available Quantities |
| MedchemExpress | This compound, Sudan Red III-d6 | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.43 | 93.04% (specific batch) | 1 mg, 5 mg, 10 mg |
| Benchchem | This compound | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.434 | Not specified | Not specified |
| Santa Cruz Biotechnology | This compound | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.43 | Not specified | Not specified |
| Nordic Biosite | This compound, Sudan Red III-d6 | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.43 | Not specified | 5 mg |
| LGC Standards | This compound | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.43 | Not specified | 10 mg, 100 mg |
| USBio | This compound | Not specified | C₂₂H₁₀D₆N₄O | 358.43 | Highly Purified | 10mg |
Note: This information is based on publicly available data and may be subject to change. Purity, in particular, can vary between batches.
Experimental Protocol: Quantification of Sudan Dyes in Food Matrices using this compound as an Internal Standard
The following protocol is a representative example of how this compound is used as an internal standard for the quantification of Sudan dyes in food samples, such as chili powder, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Reagents and Materials:
-
This compound (from a commercial supplier)
-
Reference standards for Sudan I, II, III, and IV
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Deionized water
-
Homogenized food sample (e.g., chili powder)
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)
-
n-Hexane (HPLC grade)
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of Sudan I, II, III, and IV in acetonitrile.
-
Working Standards: Spike a known amount of the internal standard stock solution into each calibration standard to achieve a final concentration of, for example, 20 ng/mL of this compound.
3. Sample Preparation:
-
Weigh 1 gram of the homogenized food sample into a centrifuge tube.
-
Add a known volume of the this compound internal standard stock solution to the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Shake or vortex the mixture vigorously for 10 minutes to extract the dyes.
-
Centrifuge the sample to pellet the solid material.
-
Collect the acetonitrile supernatant.
4. Sample Clean-up (using Solid Phase Extraction):
-
Condition an SPE cartridge by passing n-hexane through it.
-
Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge with n-hexane to remove interfering non-polar compounds.
-
Elute the Sudan dyes and the internal standard from the cartridge with a suitable solvent, such as a mixture of n-hexane and acetone.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sudan III: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 353.2 -> 162.1).
-
This compound: Monitor the transition from the deuterated precursor ion to a specific product ion (e.g., m/z 359.2 -> 162.1).[6]
-
-
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of each Sudan dye standard to the peak area of the internal standard (this compound) against the concentration of the standard.
-
Determine the concentration of the Sudan dyes in the food sample by calculating the peak area ratio of the analyte to the internal standard in the sample and interpolating the concentration from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for using this compound as an internal standard and the logical relationship of its application in quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 1014689-17-8 | Benchchem [benchchem.com]
- 5. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
The Gold Standard of Quantification: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique for the precise and accurate quantification of molecules. Recognized for its high metrological standing, IDMS is an indispensable tool in research, clinical diagnostics, and throughout the drug development pipeline, from discovery to preclinical and clinical studies.[1] This document details the theoretical underpinnings, experimental protocols, and data analysis workflows, offering a robust resource for professionals seeking to leverage the power of IDMS.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest.[1][2] This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). The fundamental principle of IDMS is the measurement of the change in the isotopic ratio of the analyte after the addition of the spike.[1][2]
The key advantage of IDMS is that the quantification is based on the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard, rather than on the absolute signal intensity of the analyte.[1] This makes the method inherently robust and corrects for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.[3] Consequently, IDMS can significantly reduce the uncertainty of measurement results, often from 5% in typical chromatographic analyses to 1% or better.[1]
The concentration of the analyte in the original sample is calculated using the measured isotope ratio of the mixture, the known amount and isotopic enrichment of the added spike, and the mass of the sample.[2]
The Isotope Dilution Mass Spectrometry Workflow
The successful implementation of an IDMS experiment involves a series of well-defined steps, from sample preparation to data analysis. The general workflow is applicable to a wide range of analytes, including small molecule drugs, metabolites, and large molecule biotherapeutics.
Quantitative Data Presentation
The following tables summarize typical quantitative data from validated IDMS or analogous LC-MS/MS methods for the analysis of pharmaceuticals, showcasing the high level of performance achievable with this technique.
Table 1: Method Validation Data for Olanzapine in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 20 ng/mL |
| Correlation Coefficient (r²) | 0.9976 |
| Mean Recovery | 90.08% |
| Intra-day Precision (%RSD) | < 11.60% |
| Inter-day Precision (%RSD) | < 11.60% |
| Accuracy (% bias) | < 1.66% |
| Data sourced from a study on the quantification of olanzapine in human plasma using LC-MS/MS with an internal standard.[2] |
Table 2: Method Validation Data for Atorvastatin and its Metabolites in Human Plasma
| Parameter | Atorvastatin | o-hydroxyatorvastatin | p-hydroxyatorvastatin |
| Linearity Range | 0.1 - 20 ng/mL | 0.1 - 20 ng/mL | 0.1 - 20 ng/mL |
| LLOQ | 100 pg/mL | 100 pg/mL | 100 pg/mL |
| Mean Recovery | 54.2 ± 3.2% | 50.1 ± 3.8% | 65.2 ± 3.6% |
| Intra-day Precision (%RSD) | < 6.6% | < 6.6% | < 6.6% |
| Inter-day Precision (%RSD) | < 6.6% | < 6.6% | < 6.6% |
| Accuracy (% bias) | within ±4.3% | within ±4.3% | within ±4.3% |
| Data from a validated LC-MS/MS method for the simultaneous quantification of atorvastatin and its active metabolites.[4][5] |
Table 3: Method Validation Data for Enrofloxacin in Chicken Plasma
| Parameter | Result |
| Linearity Range | 100 - 200 µg/mL |
| Mean Recovery | 90.07 ± 0.89% |
| Intra-day Precision (%RSD) | 0.52% |
| Inter-day Precision (%RSD) | 0.44% |
| Accuracy | 98.51% |
| Data derived from a validation study for the determination of enrofloxacin in chicken plasma.[6] |
Experimental Protocols
This section provides detailed methodologies for key IDMS experiments relevant to drug development professionals.
Protocol 1: Quantification of a Small Molecule Drug (e.g., Olanzapine) in Human Plasma
Objective: To accurately determine the concentration of Olanzapine in human plasma samples for pharmacokinetic studies.
Materials:
-
Human plasma samples
-
Olanzapine analytical standard
-
Olanzapine-d3 (isotopically labeled internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
ACE C18 column (or equivalent)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of olanzapine and olanzapine-d3 in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of olanzapine (e.g., 1-20 ng/mL).[2]
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 400 µL of plasma sample (unknown, standard, or QC), add a fixed amount of the olanzapine-d3 internal standard solution.
-
Vortex briefly to mix.
-
Add a suitable volume of MTBE for extraction.
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry (Positive ESI, Multiple Reaction Monitoring - MRM):
-
Monitor the specific precursor-to-product ion transitions for olanzapine (e.g., m/z 313.1 > 256.1) and olanzapine-d3.[2]
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of olanzapine to olanzapine-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of olanzapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Quantification of a Therapeutic Protein via a Surrogate Peptide
Objective: To quantify a therapeutic protein (e.g., a monoclonal antibody) in a biological matrix by targeting a unique tryptic peptide.
Materials:
-
Biological matrix (e.g., serum) containing the therapeutic protein
-
Recombinant therapeutic protein standard
-
Isotopically labeled synthetic peptide corresponding to a unique tryptic fragment of the therapeutic protein (internal standard)
-
Denaturing buffer (e.g., urea-based)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (sequencing grade)
-
LC-MS/MS system (e.g., high-resolution mass spectrometer)
Procedure:
-
Preparation of Standards and QCs:
-
Prepare a stock solution of the therapeutic protein standard.
-
Prepare a stock solution of the isotopically labeled peptide internal standard.
-
Create calibration standards by spiking the biological matrix with known concentrations of the therapeutic protein.
-
Prepare QC samples at different concentration levels.
-
-
Sample Preparation (Bottom-up Proteomics):
-
To a known volume of the sample, add the isotopically labeled peptide internal standard.
-
Add denaturing buffer and incubate to unfold the proteins.
-
Add the reducing agent and incubate to break disulfide bonds.
-
Add the alkylating agent and incubate in the dark to cap the free thiols.
-
Dilute the sample to reduce the denaturant concentration to a level compatible with trypsin activity.
-
Add trypsin and incubate at 37°C for a specified time (e.g., overnight) to digest the proteins into peptides. The digestion time should be optimized to ensure complete and reproducible cleavage.[1]
-
Stop the digestion by adding an acid (e.g., formic acid).
-
Clean up the peptide mixture using solid-phase extraction (SPE) to remove salts and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a reversed-phase column suitable for peptide separations.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
-
Mass Spectrometry (MRM or High-Resolution MS):
-
Monitor the specific precursor-to-product ion transitions for the surrogate peptide and its isotopically labeled counterpart.
-
-
-
Data Analysis:
-
Follow the same data analysis steps as outlined in Protocol 1, using the peak areas of the surrogate peptide and the labeled peptide standard.
-
Logical Relationships in IDMS-Based Drug Development
The application of IDMS in drug development follows a logical progression, from initial method development to its application in crucial pharmacokinetic studies.
Conclusion
Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative bioanalysis. Its inherent accuracy, precision, and robustness make it the preferred method for generating high-quality data in regulated environments and for critical decision-making in drug development. By understanding and implementing the principles and protocols outlined in this guide, researchers and scientists can confidently apply IDMS to a wide array of quantitative challenges, ultimately contributing to the development of safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Indispensable Role of Deuterium-Labeled Internal Standards: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. This in-depth technical guide explores the core principles and practical applications of deuterium-labeled internal standards, a cornerstone of modern bioanalytical chemistry, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS).
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), serve as ideal internal standards for quantitative analysis. Their near-identical physicochemical properties to the analyte of interest, coupled with a distinct mass difference, allow for the correction of variability throughout the analytical workflow, from sample preparation to instrumental analysis. This guide will delve into the quantitative advantages, detailed experimental methodologies, and broader applications of these powerful analytical tools.
Core Principles and Quantitative Advantages
The fundamental principle behind using a deuterium-labeled internal standard (IS) is that it behaves identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][2] This co-eluting, mass-differentiated analog effectively normalizes for variations in sample preparation, injection volume, and matrix effects, which are significant sources of error in bioanalytical methods.[1][3]
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a primary challenge in LC-MS-based bioanalysis.[3] A deuterium-labeled IS experiences the same matrix effects as the analyte, ensuring that the ratio of their signals remains constant, leading to more accurate and reliable quantification.[3]
Data Presentation: Quantitative Performance Metrics
The use of deuterium-labeled internal standards significantly enhances the precision and accuracy of bioanalytical methods. The following tables summarize quantitative data from various studies, comparing key validation parameters for methods with and without the use of these standards.
| Analyte | Internal Standard Type | Matrix | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| Lapatinib | Analog (Zileuton) | Pooled Human Plasma | 90-110 | < 11 | Variable (29-70) | Not significant | [4] |
| Lapatinib | Deuterium-labeled (Lapatinib-d3) | Pooled Human Plasma | 90-110 | < 11 | Consistent | Not significant | [4] |
| Sirolimus | Analog (Desmethoxyrapamycin) | Whole Blood | Higher Bias | 7.6-9.7 | - | Variable | [1] |
| Sirolimus | Deuterium-labeled (Sirolimus-d3) | Whole Blood | Lower Bias | 2.7-5.7 | - | Minimized | [1] |
| Kahalalide F | Analog (Butyric acid analogue) | Plasma | 96.8 (Mean Bias) | 8.6 | - | - | [5] |
| Kahalalide F | Deuterium-labeled | Plasma | 100.3 (Mean Bias) | 7.6 | - | - | [5] |
Table 1: Comparison of Accuracy and Precision. This table highlights the improved accuracy (closer to 100%) and precision (lower relative standard deviation, %RSD) achieved when using deuterium-labeled internal standards compared to structural analogs.
| Analyte | Internal Standard Type | Matrix | Linearity (r²) | LLOQ (pg/mL) | Reference |
| Venetoclax | Deuterium-labeled (Venetoclax-D8) | Human Plasma | ≥ 0.9997 | 10.0 | [6] |
| Etimicin | Deuterated reagent | Human Serum | > 0.99 | 50.0 (ng/mL) | [7] |
| Etimicin | Deuterated reagent | Human Urine | > 0.99 | 50.0 (ng/mL) | [7] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ). The use of deuterium-labeled internal standards contributes to excellent linearity over a wide dynamic range and enables low limits of quantification.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of deuterium-labeled internal standards in bioanalytical workflows. Below are representative methodologies for the quantification of a small molecule drug in plasma and the use of a deuterium-labeled tracer for metabolic flux analysis.
Protocol 1: Quantification of Venetoclax in Human Plasma using a Deuterium-Labeled Internal Standard
This protocol is adapted from a validated HPLC-ESI-Tandem Mass Spectrometric method.[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Venetoclax-D8 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
LC System: HPLC system (e.g., Agilent, Waters).
-
Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic mixture of Methanol and 5mM Ammonium acetate (70:30 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Venetoclax: m/z 868.12 → 321.54.
-
Venetoclax-D8 (IS): m/z 876.9 → 329.7.
-
Protocol 2: Tracing Glucose Metabolism in Cancer Cells using Deuterium-Labeled Glucose
This protocol outlines a general workflow for a stable isotope-resolved metabolomics (SIRM) experiment.
1. Cell Culture and Labeling:
-
Culture cancer cells to mid-log phase in standard growth medium.
-
Replace the standard medium with a medium containing [6,6-²H₂]-glucose as the sole glucose source.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the deuterium label into downstream metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
3. LC-MS/MS Analysis for Metabolite Profiling:
-
LC System: UHPLC system with a column suitable for polar metabolite separation (e.g., HILIC).
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Full scan mode to detect all labeled and unlabeled metabolites.
-
Data Analysis: Utilize metabolomics software to identify and quantify the isotopologues of key metabolites (e.g., lactate, citrate, glutamate) to determine the flux through different metabolic pathways.
Mandatory Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterium-labeled compounds.
Caption: A typical bioanalytical workflow incorporating a deuterium-labeled internal standard.
Caption: Elucidation of glucose metabolism using a deuterium-labeled tracer.
Broader Applications in Drug Development and Beyond
Beyond their critical role as internal standards in quantitative bioanalysis, deuterium-labeled compounds are invaluable tools in various stages of drug discovery and development.
-
Metabolic Pathway Elucidation: As demonstrated in the glucose metabolism example, deuterium-labeled substrates can be used to trace the fate of molecules through complex metabolic networks.[4][5][8][9] This is instrumental in understanding disease pathology and the mechanism of action of drugs.
-
Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterium labeling can be used to differentiate an administered drug from its endogenous counterparts and to track the formation of metabolites.
-
Improving Metabolic Stability: The "deuterium effect," where the replacement of hydrogen with deuterium can slow the rate of metabolic reactions, is being explored as a strategy to improve the pharmacokinetic profiles of drug candidates.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalytical method validation: Topics by Science.gov [science.gov]
- 9. Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Sudan Dyes Using Sudan III-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are synthetic, fat-soluble azo dyes used industrially for coloring plastics, oils, waxes, and other materials.[1][2] Due to their potential carcinogenicity and genotoxicity, they are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC) and are banned for use as food additives in many countries, including the European Union and the United States.[1][2][3] Despite these prohibitions, the illegal adulteration of food products, such as chili powder, paprika, and palm oil, with Sudan dyes to enhance their color remains a significant food safety concern.[1][3][4]
Accurate and reliable analytical methods are crucial for the detection and quantification of Sudan dyes in complex food matrices. The use of an isotopically labeled internal standard, such as Sudan III-d6, is a critical component of robust analytical methodologies. This compound is chemically identical to Sudan III but contains deuterium atoms, resulting in a higher molecular mass.[5] This allows it to be distinguished by mass spectrometry while exhibiting similar chemical and physical properties during sample preparation and analysis. The primary advantage of using this compound is its ability to compensate for variations in sample extraction, cleanup, and instrument response, thereby significantly improving the accuracy and precision of quantification.[5] This application note provides a detailed protocol for the analysis of Sudan dyes in food matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the isotopically labeled standard is added to the sample at the beginning of the analytical process. Because this compound behaves identically to the native Sudan III during extraction, cleanup, and ionization, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.[5] The mass spectrometer can differentiate between the native analyte and the labeled standard due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[5]
Experimental Protocols
This section details the methodologies for the analysis of Sudan dyes in food samples using HPLC-MS/MS with this compound as an internal standard.
Sample Preparation: Extraction and Cleanup
The choice of extraction and cleanup method depends on the sample matrix. A common and effective method for spices like chili powder is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For oily matrices like palm oil, a solid-phase extraction (SPE) cleanup is often employed.
a) QuEChERS Extraction for Spices (e.g., Chili Powder)
-
Weigh 2 grams of the homogenized spice sample into a 50 mL centrifuge tube.[1]
-
Add 8 mL of water and vortex for 30 seconds to moisten the sample.[1]
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate).[1]
-
Shake vigorously for 1 minute.[1]
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer the supernatant (acetonitrile layer) into a clean tube for analysis or further cleanup if necessary.[1]
b) Solid-Phase Extraction (SPE) for Oily Matrices (e.g., Palm Oil)
-
Dissolve a known amount of the oil sample in a non-polar solvent like hexane.
-
Add a known amount of this compound internal standard solution.
-
Condition a silica SPE cartridge (e.g., 1 g, 6 mL) with hexane.[6]
-
Load the sample solution onto the SPE cartridge.
-
Wash the cartridge with hexane to remove the bulk of the oil matrix.
-
Elute the Sudan dyes with a more polar solvent mixture, such as 90:10 ethyl acetate:methanol.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC-MS/MS analysis.[3]
HPLC-MS/MS Analysis
a) Chromatographic Conditions
-
HPLC System: An ACQUITY UPLC I-Class or equivalent system.[4]
-
Column: A C18 reversed-phase column (e.g., CORTEC C18, 1.6 µm, 2.1 mm × 15 cm) is commonly used.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[7]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at around 40-45 °C.[3]
-
Injection Volume: 5-10 µL.
b) Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Xevo TQ-S micro).[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]
-
MRM Transitions: Specific precursor and product ions for each Sudan dye and the internal standard are monitored.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of Sudan dyes using this compound as an internal standard.
Table 1: Method Performance Parameters
| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV | Reference |
| LOD (µg/kg) | 0.7 | 0.5 | 0.7 | 1.0 | [3] |
| LOQ (mg/kg) | 0.04 - 0.12 (for a mix of azo dyes) | 0.04 - 0.12 (for a mix of azo dyes) | 0.04 - 0.12 (for a mix of azo dyes) | 0.04 - 0.12 (for a mix of azo dyes) | [8] |
| Recovery (%) | 88 - 100 | 89 - 104 | 89 - 93 | 66 - 79 | [3] |
| Repeatability (RSD%) | 0.8 - 7.7 (for a mix of azo dyes) | 0.8 - 7.7 (for a mix of azo dyes) | 0.8 - 7.7 (for a mix of azo dyes) | 0.8 - 7.7 (for a mix of azo dyes) | [4] |
| Reproducibility (RSD%) | 1.6 - 7.7 (for a mix of azo dyes) | 1.6 - 7.7 (for a mix of azo dyes) | 1.6 - 7.7 (for a mix of azo dyes) | 1.6 - 7.7 (for a mix of azo dyes) | [4] |
Table 2: Example MRM Transitions for Sudan Dyes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Sudan I | 249.1 | 156.1 | - | [2] |
| Sudan II | 277.1 | 121.0 | - | [2] |
| Sudan III | 353.2 | 156.0 | - | [2] |
| This compound (I.S.) | 359.0 | 162.0 | 50 | [6] |
| Sudan IV | 381.1 | 225.0 | - | [2] |
| Sudan IV-d6 (I.S.) | 387.0 | 225.0 | 50 | [6] |
Note: Collision energies can vary depending on the instrument and should be optimized.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Sudan dyes using an internal standard.
Caption: Workflow for Sudan Dye Analysis using an Internal Standard.
Conclusion
The use of this compound as an internal standard in conjunction with HPLC-MS/MS provides a highly accurate, sensitive, and reliable method for the quantification of Sudan dyes in various food matrices. The isotope dilution approach effectively mitigates matrix effects and compensates for analyte loss during sample preparation, which is crucial for achieving high-quality data in trace-level analysis of food contaminants. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in drug development and food safety for the implementation of robust analytical methods for Sudan dye monitoring.
References
- 1. lcms.cz [lcms.cz]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. This compound | 1014689-17-8 | Benchchem [benchchem.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. scirp.org [scirp.org]
- 8. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sudan Dye Analysis in Spices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of illegal Sudan dyes in various spice matrices. The methodologies outlined are based on established and validated techniques to ensure reliable and accurate detection and quantification.
Introduction
Sudan dyes are synthetic, oil-soluble azo dyes that are not permitted for use as food additives due to their potential carcinogenicity and genotoxicity.[1][2] Despite being banned in many countries, they have been illegally used to enhance the color of spices and other food products.[2] Robust and sensitive analytical methods are crucial for monitoring the presence of these contaminants in the food supply chain. This document details various sample preparation techniques, which are critical for removing interfering matrix components and concentrating the target analytes prior to instrumental analysis.
Experimental Workflow
The general workflow for the analysis of Sudan dyes in spices involves sample preparation followed by instrumental analysis, typically using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS/MS).[3]
References
Application Notes and Protocols for the Determination of Sudan III-d6 in Food Matrices
These application notes provide a comprehensive protocol for the quantitative analysis of Sudan III, with Sudan III-d6 as an internal standard, in various food products. The methodology is primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for detecting trace levels of contaminants in complex food matrices. Sudan dyes, including Sudan III, are synthetic, fat-soluble colorants that are banned as food additives in many countries due to their potential carcinogenicity.[1][2] The use of a deuterated internal standard like this compound is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Analytical Principle
The core of this method involves extracting the Sudan dyes from the food sample, purifying the extract to remove interfering substances, and then analyzing it using LC-MS/MS.[3] The chromatographic separation is typically achieved on a C18 column, and detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][3][4]
Data Presentation
The performance of the analytical method is summarized in the tables below, providing key quantitative parameters for the analysis of Sudan dyes.
Table 1: LC-MS/MS Parameters for Sudan Dyes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Sudan I | 249.1 | 156.1 | 50 | 20 |
| Sudan II | 277.1 | 121.1 | 50 | 30 |
| Sudan III | 353.2 | 156.1 | 50 | 25 |
| Sudan IV | 381.2 | 224.1 | 50 | 22 |
| Sudan I-d5 (I.S.) | 254.1 | 156.1 | 50 | 20 |
| Sudan II-d6 (I.S.) | 283.1 | 121.1 | 50 | 30 |
| This compound (I.S.) | 359.2 | 162.1 | 50 | 25 |
| Sudan IV-d6 (I.S.) | 387.2 | 225.1 | 50 | 25 |
| Data sourced from a method for the determination of Sudan dyes in foods.[3] |
Table 2: Method Performance Data for Sudan Dyes in Food Matrices
| Analyte | Matrix | Limit of Quantification (LOQ) | Recovery (%) |
| Sudan I | Chili Products, Edible Rose Petals | 4 ppb[3] | - |
| Sudan II | Chili Products, Edible Rose Petals | 4 ppb[3] | - |
| Sudan III | Chili Products, Edible Rose Petals | 4 ppb [3] | 60-95 (in Chili Powder) [1] |
| Sudan IV | Chili Products, Edible Rose Petals | 10 ppb[3] | - |
| Sudan Dyes (general) | Spices | 0.125 mg/kg | 93.8 - 115.2[5] |
| Sudan Dyes (general) | Tomato Sauce | 0.1 - 1.7 µg/Kg (LOD) | - |
| Note: Recovery data for Sudan III in chili powder was obtained from a similar QuEChERS extraction method.[1] |
Experimental Protocols
The following protocols detail the necessary steps for sample preparation and analysis.
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), n-Hexane (reagent grade), Diethyl ether (reagent grade), Tetrahydrofuran (reagent grade), Formic acid (reagent grade).[3]
-
Standards: Sudan III and this compound reference standards.[3]
-
Solid Phase Extraction (SPE): Silica-based cartridges (e.g., Sep-Pak Silica, 1 g, 6 mL).[3]
-
Other Chemicals: Sodium chloride, Magnesium sulfate anhydrous, Sodium citrate.[1][6]
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of each Sudan dye standard and internal standard (this compound) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at 4°C.[3]
-
Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (0.1 µg/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 0.1 µg/mL.[3]
Sample Preparation: Extraction and Cleanup
This protocol is suitable for chili products and edible rose petals.[3]
-
Homogenization: Homogenize the food sample to ensure uniformity.
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 0.1 mL of the 0.1 µg/mL this compound internal standard solution.[3]
-
Add 5 mL of a 4:1 (v/v) mixture of tetrahydrofuran and methanol.[3]
-
Vortex for 1 minute and then shake for 10 minutes.
-
Centrifuge at >5000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a silica SPE cartridge with 10 mL of n-hexane.[3]
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 10 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., CORTEC C18, 1.6 µm, 2.1 mm × 15 cm).[3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 5 µL.[3]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[3]
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
Mandatory Visualization
The following diagrams illustrate the key workflows in this analytical protocol.
Caption: Experimental workflow for the analysis of this compound in food samples.
Caption: Logical flow of the LC-MS/MS analysis for this compound.
References
Application Notes and Protocols for Sudan III-d6 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of Sudan III-d6 solutions, intended for use as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Adherence to these guidelines will help ensure the accuracy and reliability of quantitative analyses.
Introduction
This compound is the deuterated form of Sudan III, a lipophilic azo dye. It is commonly used as an internal standard in analytical chemistry to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative methods for the detection of Sudan dyes and other analytes.[1] Proper preparation and handling of this compound solutions are critical for obtaining reliable analytical results.
Data Presentation
Table 1: Solubility of Sudan III (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Chloroform | 1 mg/mL | [2] |
| Toluene | 1 mg/mL | [2] |
| Ethanol | 2 mg/mL | [2] |
| Isopropanol | Saturated solutions can be prepared | [2] |
| Acetonitrile | Sufficient for preparing standard solutions | [1] |
| Water | < 0.1 mg/mL | [2] |
Table 2: Recommended Storage Conditions and Stability
| Solution Type | Solvent | Concentration | Storage Temperature | Stability |
| Powder | N/A | N/A | -20°C or 4°C | Up to 3 years at -20°C, 2 years at 4°C |
| Stock Solution | Acetonitrile | ~100 µg/mL | 4°C | Store in the dark. Recommended to be prepared fresh, but may be stable for up to 6 months. |
| Working Solution | Acetonitrile | 0.1 µg/mL | 4°C | Recommended to be prepared fresh weekly from the stock solution. |
Experimental Protocols
Materials and Reagents
-
This compound (solid)
-
Acetonitrile (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Amber glass vials for storage
Preparation of this compound Stock Solution (~100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the weighed powder to a 100 mL volumetric flask.
-
Add a small volume of acetonitrile to the flask and sonicate for 5-10 minutes to dissolve the solid completely.
-
Once dissolved, dilute to the mark with acetonitrile.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to an amber glass vial for storage.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date.
Preparation of this compound Working Solution (0.1 µg/mL)
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Mix the solution thoroughly.
-
This working solution is now ready for use in spiking samples and standards.
Quality Control
-
Purity Check: The purity of the solid this compound should be confirmed by the supplier's certificate of analysis.
-
Concentration Verification: The concentration of the freshly prepared stock solution can be verified by a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS against a certified reference material if available.
-
Stability Monitoring: The stability of the stock solution should be monitored over time. This can be done by comparing the response of an aged solution to a freshly prepared one. A significant deviation (e.g., >10-15%) may indicate degradation.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and organic solvents.
-
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
Caption: Workflow for this compound solution preparation and quality control.
Caption: Key factors influencing the stability of this compound solutions.
References
Application of Sudan III-d6 in Regulatory Compliance Testing for Food Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes, a group of synthetic, oil-soluble azo dyes, are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC).[1][2] Despite being banned as food additives in numerous countries, including the European Union and the United States, their illegal use to enhance the color of food products like chili powder, palm oil, and sauces remains a significant food safety concern.[1][3][4][5] Regulatory compliance testing is therefore crucial to prevent these illicit dyes from entering the food chain. The deuterated internal standard, Sudan III-d6, plays a pivotal role in the accurate and reliable quantification of Sudan III in complex food matrices, ensuring robust analytical surveillance.
This compound is a stable isotope-labeled version of Sudan III. Its near-identical chemical and physical properties to the parent compound ensure it behaves similarly during sample extraction, chromatography, and ionization.[6] This allows for the correction of matrix effects and variations in analytical response, which is essential for accurate quantification in complex samples. The primary analytical technique for the detection of Sudan dyes is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[6]
Application Notes
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Sudan III in various food matrices. Its use is critical for:
-
Accurate Quantification: By adding a known amount of this compound to samples and calibration standards, the ratio of the analyte (Sudan III) to the internal standard can be used to construct a calibration curve. This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.
-
Matrix Effect Compensation: Food matrices can be complex and may suppress or enhance the ionization of the target analyte in the mass spectrometer. Since this compound co-elutes with Sudan III and experiences similar matrix effects, its inclusion allows for the normalization of the analytical signal.
-
Method Validation: The use of a deuterated internal standard is a key component in the validation of analytical methods according to international guidelines. It helps to establish method robustness, accuracy, and precision.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Sudan dyes using LC-MS/MS with a deuterated internal standard like this compound.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sudan I | Tomato Sauce | 0.1 | - | |
| Sudan II | Tomato Sauce | 0.1 | - | |
| Sudan III | Tomato Sauce | 1.7 | - | |
| Sudan IV | Tomato Sauce | 0.1 | - | |
| Sudan Dyes | Chili Powder | 0.001 - 0.03 | 0.002 - 0.1 | [7] |
Table 2: Recovery and Linearity
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | Linearity (R²) |
| Sudan I, II, III, IV | Paprika | 0.125, 0.5, 2.0 mg/kg | 93.8 - 115.2 | >0.99 |
| Sudan Dyes | Chili Powder | 0.25, 0.50, 1.00 mg/kg | 80.7 - 104.4 | >0.99 (0.1 - 25 mg/kg) |
| Sudan III | Chili Powder | 10 | 60 - 95 | >0.99 (2.5 - 640 µg/kg) |
Experimental Protocols
Protocol 1: Determination of Sudan Dyes in Chili Powder by UPLC-MS/MS
This protocol is adapted from a method for the analysis of 11 Sudan and azo-dyes.[8]
1. Sample Preparation (QuEChERS Extraction)
-
Weigh 2 g of homogenized chili powder into a 50 mL centrifuge tube.
-
Add 8 mL of water and vortex for 30 seconds.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and the QuEChERS CEN extraction salts (4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) into a vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
UPLC System: ACQUITY UPLC H-Class System or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the Sudan dyes. For example, start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS System: Xevo TQD MS System or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Monitor at least two MRM transitions for both Sudan III and this compound for quantification and confirmation.
Protocol 2: Determination of Sudan Dyes in Tomato Sauce by UPLC-MS/MS
This protocol is based on a method for the analysis of Sudan I, II, III, and IV in tomato sauce.
1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)
-
Weigh 1 g of tomato sauce into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetone, shake for 5 minutes, and centrifuge at 4500 rpm for 10 minutes.
-
Transfer 8 mL of the supernatant to another 50 mL centrifuge tube containing 8 mL of 5% NH₄OH aqueous solution.
-
Condition an Oasis HLB solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the Sudan dyes with an appropriate solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.
2. UPLC-MS/MS Analysis
-
Follow the UPLC-MS/MS conditions as described in Protocol 1, optimizing the gradient and MRM transitions for the specific analytes and matrix.
Mandatory Visualizations
Caption: Metabolic activation pathway of Sudan III leading to potential carcinogenicity.
Caption: General experimental workflow for regulatory compliance testing of Sudan dyes.
References
- 1. Press corner | European Commission [ec.europa.eu]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. Limits of Sudan dye in Palm oil - IFSQN [ifsqn.com]
- 4. Sudan I scandal triggers concerns about food safety in the EU - EPHA [epha.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. This compound | 1014689-17-8 | Benchchem [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols: Isotope Dilution Analysis of Azo Dyes in Food
Introduction
Azo dyes are synthetic colorants widely used in various industries, including textiles and plastics.[1] Due to their intense coloration, stability, and low cost, they have been illegally used to adulterate food products, particularly spices like chili and curry powder, to enhance their appearance.[2][3] However, many azo dyes are classified as potential carcinogens by the International Agency for Research on Cancer (IARC) because they can be metabolized into toxic aromatic amines in the body.[4][5] This poses a significant health risk to consumers, necessitating robust and accurate analytical methods for their detection and quantification in food matrices.
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise quantification of trace-level contaminants. The method involves adding a known quantity of a stable, isotopically labeled version of the analyte (the internal standard) to the sample at the very beginning of the sample preparation process.[6] Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[7] By measuring the ratio of the native analyte to the isotopically labeled internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), highly accurate and precise quantification can be achieved, compensating for sample loss during preparation.[6][8]
These application notes provide a detailed protocol for the analysis of common azo dyes in food matrices using IDMS, aimed at researchers and analytical scientists in the field of food safety.
Quantitative Data Summary
The following tables summarize key parameters for the analysis of azo dyes. Table 1 lists some common illegal azo dyes. Table 2 provides typical LC-MS/MS instrumental parameters, and Table 3 shows representative method performance data from various studies.
Table 1: Common Azo Dyes Illegally Used in Foodstuffs
| Dye Name | Molecular Formula | Common Food Matrices |
|---|---|---|
| Sudan I | C₁₈H₁₆N₂O | Spices (chili, paprika, curry), palm oil[2][4] |
| Sudan II | C₁₈H₁₆N₂O | Spices, sauces[5][9] |
| Sudan III | C₂₂H₁₆N₄O | Spices, sauces[9][10] |
| Sudan IV | C₂₄H₂₀N₄O | Spices, sauces[9][10] |
| Para Red | C₁₆H₁₁N₃O₃ | Spices, sauces[4][10] |
| Sudan Orange G | C₁₂H₁₀N₂O₂ | Spices, feed[5][10] |
| Sudan Red G | C₁₇H₁₄N₂O₂ | Spices, sauces[10][11] |
| Dimethyl Yellow | C₁₄H₁₅N₃ | Spices[2][10] |
| Orange II | C₁₆H₁₁N₂NaO₄S | Spices[2][4] |
Table 2: Example Instrumental Parameters for LC-MS/MS Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC System | UPLC / HPLC System | [2][5] |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm or equivalent | [2] |
| Mobile Phase A | Water with 0.1% or 0.2% Formic Acid and 2 mM Ammonium Formate | [4][5] |
| Mobile Phase B | Acetonitrile (or Acetonitrile/Water mixture) with 0.1% or 0.2% Formic Acid | [4][5] |
| Flow Rate | 0.3 - 0.5 mL/min | [4][10] |
| Column Temp. | 30 - 40 °C | [2][4] |
| Injection Vol. | 2.5 - 50 µL | [2][4] |
| MS System | Triple Quadrupole Mass Spectrometer (TQ-S, QTRAP) | [2][4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [4] |
| Ion Source Temp. | 450 °C | [4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |[2][4] |
Table 3: Summary of Method Validation and Performance Data
| Parameter | Value Range | Food Matrix | Reference |
|---|---|---|---|
| Linearity (r²) | > 0.99 | Spices, Feed, Milk, Cheese | [4][5][12] |
| LOD (Limit of Detection) | 0.01 - 2 µg/kg | Spices, Feed, Turmeric | [5][9] |
| LOQ (Limit of Quantification) | 0.04 - 10 µg/kg | Spices, Feed, Turmeric | [5][9] |
| Recovery (%) | 77.9 - 120% | Feed | [5] |
| Precision (RSD%) | < 15% | Spices |[4] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for analyzing azo dyes using isotope dilution is outlined below. The critical step is the addition of the isotopically labeled internal standards at the beginning of the process to ensure accurate compensation for any analyte loss.
Figure 1: General experimental workflow for IDMS analysis of azo dyes in food.
Detailed Protocol: Sample Preparation and Extraction
This protocol is a generalized procedure based on methods for analyzing azo dyes in spices.[2][4] Modifications may be necessary for different food matrices.
1. Reagents and Materials:
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Formate
-
Isotopically labeled internal standards (e.g., Sudan I-d5, Sudan IV-d6) stock solutions (e.g., 1 µg/mL in acetonitrile).[2][4]
-
Homogenized food sample (e.g., paprika, chili powder)
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer, shaker, or sonicator
-
Centrifuge
-
Syringe filters (e.g., 0.2 µm PTFE)
2. Extraction Procedure:
-
Weigh 1.0 g of the homogenized food sample into a centrifuge tube.[4]
-
Add a precise volume (e.g., 20 µL) of the internal standard stock solution containing the isotopically labeled azo dyes (e.g., D5-Sudan I and D6-Sudan IV at 1 µg/mL).[4]
-
Vortex vigorously for 1 minute and then shake for 10-30 minutes.[4][5] For some matrices, ultrasonication for 15 minutes may improve extraction efficiency.[5]
-
Centrifuge the sample at 4,500 rpm for 10 minutes to pellet the solid matrix components.[5]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter into an LC autosampler vial.[5]
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol: LC-MS/MS Instrumental Analysis
1. Instrument Setup:
-
Set up the LC-MS/MS system according to the parameters outlined in Table 2 or optimized parameters for the specific analytes and instrument.
-
Use a gradient elution program to achieve chromatographic separation of the different azo dyes. A typical gradient might start at a low percentage of organic mobile phase (e.g., 10% B), ramp up to a high percentage (e.g., 90-95% B) to elute the analytes, hold for a brief period, and then return to initial conditions for column re-equilibration.[4]
2. Data Acquisition:
-
Acquire data in Multiple Reaction Monitoring (MRM) mode. For each analyte (both native and isotopically labeled), monitor at least two specific precursor-to-product ion transitions for confident identification and quantification.[2][4]
-
The primary transition is used for quantification, while the secondary transition serves as a qualifier to confirm identity by checking the ion ratio.
3. Quantification:
-
Process the acquired data using the instrument's software.
-
Generate a calibration curve by analyzing standards containing known concentrations of the native azo dyes and a constant concentration of the isotopically labeled internal standards. Plot the peak area ratio (Native Analyte / Labeled Standard) against the concentration of the native analyte.
-
Calculate the concentration of the azo dyes in the food sample by measuring the peak area ratio in the sample and interpolating from the calibration curve.
Metabolic Fate and Toxicity of Azo Dyes
A primary health concern associated with azo dyes is their metabolic conversion to potentially carcinogenic aromatic amines.[4][13] This biotransformation can occur through the reductive cleavage of the azo bond (-N=N-), often carried out by enzymes from the gut microbiota or in the liver.
Figure 2: Logical diagram of the metabolic activation of azo dyes to aromatic amines.
Conclusion
The illegal use of azo dyes in food products represents a serious threat to public health. Isotope Dilution Mass Spectrometry provides a highly reliable and accurate method for the quantification of these banned substances. The use of stable isotope-labeled internal standards effectively compensates for matrix effects and variations in sample recovery, which is crucial when dealing with complex food matrices like spices.[2][4] The protocols and data presented here offer a robust framework for laboratories involved in food safety monitoring to develop and validate methods for the routine analysis of azo dyes, ensuring the integrity of the food supply.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Azo dyes in the food industry: Features, classification, toxicity, alternatives, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. laborindo.com [laborindo.com]
- 5. Simultaneous Determination of Ten Illegal Azo Dyes in Feed by Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 9. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to minimize ion suppression in Sudan dye analysis
Welcome to the technical support center for the analysis of Sudan dyes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges during experimentation, with a focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Sudan dye analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes (Sudan dyes) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity for the analytes, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[3] Given that Sudan dyes are often analyzed in complex food matrices like spices and oils, which are rich in interfering compounds, ion suppression is a significant challenge.[4][5]
Q2: Which sample matrices are most likely to cause ion suppression for Sudan dyes?
A2: Complex matrices are a common source of ion suppression. For Sudan dyes, this is particularly prevalent in:
-
Spices: Chili powder, curry powder, paprika, and turmeric are frequently cited as causing significant matrix effects.[4][6][7]
-
Oils: Palm oil and chili oleoresin are oily matrices that require effective cleanup to avoid ion suppression.[5][8]
-
Sauces: Chili- and tomato-based sauces can also contain compounds that interfere with ionization.[9][10]
Q3: How can I detect the presence of ion suppression in my LC-MS method?
A3: A standard method to identify ion suppression is the post-column infusion experiment.[1] This involves infusing a standard solution of the Sudan dye at a constant rate into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip in the constant baseline signal for the analyte indicates a region of ion suppression caused by eluting matrix components.[1] Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract; a significant difference suggests the presence of matrix effects.[11]
Q4: What is matrix-matched calibration and when should I use it?
A4: Matrix-matched calibration is a technique used to compensate for ion suppression. It involves preparing the calibration standards in a blank matrix extract that is known to be free of the target Sudan dyes.[4][12] This ensures that the standards and the samples experience similar levels of ion suppression or enhancement, leading to more accurate quantification. This method is highly recommended when analyzing Sudan dyes in complex matrices where sample preparation cannot completely remove all interfering components.[5]
Q5: Are there alternatives to matrix-matched calibration for quantitative accuracy?
A5: Yes, the use of stable isotope-labeled internal standards is a powerful alternative.[11][12] These are compounds that are chemically identical to the analyte but contain heavier isotopes (e.g., ¹³C, ²H). They co-elute with the analyte and are affected by ion suppression in the same way.[11] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of signal suppression.[13]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during Sudan dye analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for Sudan dyes. | Significant ion suppression from co-eluting matrix components.[2] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[12] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the Sudan dyes from the suppression zones.[1] 3. Dilute the Sample: If the concentration of Sudan dyes is high enough, diluting the sample extract can reduce the concentration of interfering matrix components and thus lessen ion suppression.[13] |
| Inconsistent and non-reproducible quantitative results. | Variable ion suppression between different samples or batches.[1] | 1. Use Matrix-Matched Calibrants: This will compensate for the variability in suppression across different samples. 2. Incorporate Stable Isotope-Labeled Internal Standards: This is the most robust method to correct for sample-to-sample variations in matrix effects.[12][13] |
| Peak shape is poor (e.g., tailing, splitting). | Co-eluting interferences affecting peak integrity or interaction with the analytical column.[2] | 1. Enhance Sample Cleanup: Use SPE or other cleanup techniques to remove the specific interferences. 2. Check for Column Contamination: Flush the column or consider using a guard column to protect the analytical column from strongly retained matrix components.[2] 3. Consider Metal-Free Columns: For certain compounds that can chelate with metal surfaces, a metal-free HPLC column might improve peak shape and reduce signal loss.[14] |
| False positive or false negative results. | Ion suppression can push the analyte signal below the limit of detection (false negative). Co-eluting isobaric interferences can lead to false positives if not chromatographically resolved. | 1. Confirm with MS/MS: Use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer for higher selectivity and to minimize the impact of isobaric interferences.[6][15] 2. Assess Ion Ratios: For confirmation, ensure that the ratio of two different product ion transitions for a given analyte falls within a specified tolerance, as per guidelines like EU Commission Decision 2002/657/EC.[12] |
Experimental Protocols and Data
Protocol 1: QuEChERS Sample Preparation for Spices
This protocol is adapted from a method for analyzing Sudan dyes in chili powder.[12]
-
Sample Weighing: Weigh 2 grams of the homogenized spice powder into a 50 mL centrifuge tube.
-
Hydration: Add 8 mL of water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile and the contents of a QuEChERS CEN extraction packet (containing 4 g MgSO₄, 1 g NaCl, and 1.5 g sodium citrate).
-
Shaking: Shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Analysis: Collect the supernatant (acetonitrile layer) and inject it directly into the LC-MS/MS system or dilute as needed.
Protocol 2: Solid-Phase Extraction (SPE) for Oily Matrices
This protocol is a generalized procedure for cleaning up oily samples like chili oils using a normal-phase SPE cartridge (e.g., Sep-Pak Alumina or Silica).[8]
-
Sample Preparation: Dilute 0.1 g of chili oil to 1 mL with hexane. For dried chili products, extract 1 g with 10 mL of acetone, evaporate a 1 mL aliquot to dryness, and reconstitute the residue in 1 mL of hexane.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., hexane).
-
Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with hexane and/or ethyl acetate to remove fats and other non-polar interferences like carotenoids.
-
Elution: Elute the Sudan dyes with a more polar solvent, such as 10% methanol in ethyl acetate.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent (e.g., 90:10 acetonitrile/water) for LC-MS analysis.
Quantitative Data: Method Recovery in Different Matrices
The following table summarizes recovery data from various studies, demonstrating the effectiveness of different sample preparation methods.
| Analyte | Matrix | Spiking Level | Sample Preparation Method | Average Recovery (%) | Reference |
| Sudan I | Chili Powder | 1-3 µg/kg | Acetonitrile Extraction | 88-100% | [5] |
| Sudan II | Chili Powder | 1-3 µg/kg | Acetonitrile Extraction | 89-104% | [5] |
| Sudan III | Chili Powder | 1-3 µg/kg | Acetonitrile Extraction | 89-93% | [5] |
| Sudan IV | Chili Powder | 1-3 µg/kg | Acetonitrile Extraction | 66-79% | [5] |
| 10 Sudan Dyes | Chili Powder | 10 µg/kg | QuEChERS | 60-95% | [12] |
| 8 Sudan Dyes | Chili Powder | 0.25-1.0 mg/kg | Liquid-Liquid Extraction | 80.7-104.4% | [4] |
| 11 Azo Dyes | Paprika | Not Specified | Solvent Extraction | 93.8-115.2% | [13] |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Principle of matrix-matched vs. solvent-based calibration.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scirp.org [scirp.org]
- 5. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Sudan Dyes
Welcome to the technical support center for the accurate quantification of Sudan dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of Sudan dyes?
A1: The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a widely used and robust method for routine analysis.[1][2][3][4] For higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, offering lower detection limits and greater specificity.[5][6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying impurities in the dye standards themselves.[9]
Q2: What are the main challenges in quantifying Sudan dyes in complex matrices like food samples?
A2: The primary challenges include:
-
Matrix Effects: Complex matrices, such as spices and oils, can interfere with the ionization of the target analytes in LC-MS/MS, leading to either suppression or enhancement of the signal and affecting accuracy.[2][5][6]
-
Co-eluting Interferences: Natural pigments in the sample, like carotenoids in chili powder, can have similar chromatographic behavior and absorb at similar wavelengths to Sudan dyes, leading to false positives or inaccurate quantification in HPLC-UV/Vis analysis.[6]
-
Low Concentrations: Sudan dyes are often present at trace levels, requiring highly sensitive analytical methods and efficient sample preparation techniques to achieve the necessary limits of detection.
-
Analyte Stability: Sudan dyes can be sensitive to light and heat, which may lead to degradation during sample storage and preparation.[4]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, consider the following strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[2][5] This helps to compensate for signal suppression or enhancement.
-
Isotope-Labeled Internal Standards: Use of stable isotope-labeled internal standards that co-elute with the target analytes can effectively compensate for matrix effects and variations in sample preparation and instrument response.
-
Sample Cleanup: Employ a thorough sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering components from the sample extract before analysis.[1][3]
-
Standard Addition: The standard addition method, where known amounts of the standard are added to the sample, can also be used to correct for matrix effects.[10]
Q4: What are typical recovery rates for Sudan dye analysis, and how can I improve them?
A4: Acceptable recovery rates for Sudan dye analysis typically fall within the range of 70-120%, although this can vary depending on the method, matrix, and concentration level. For instance, recoveries for six Sudan dyes from animal tissues and eggs were reported to be between 77.2–98.0%.[1][3] To improve recovery, optimize the extraction solvent and cleanup steps. Ensure the chosen solvent effectively extracts the dyes from the matrix and that the cleanup procedure does not result in significant loss of the analytes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of Sudan dyes.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing in HPLC | - Inappropriate mobile phase composition or pH.- Column contamination or degradation.- Sample solvent incompatible with the mobile phase. | - Optimize the mobile phase; for reversed-phase C18 columns, a mixture of acetonitrile and water is common.[2]- Flush the column with a strong solvent or replace it if necessary.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Low or No Analyte Signal | - Inefficient extraction from the sample matrix.- Analyte degradation during sample preparation.- Instrument sensitivity issues. | - Evaluate different extraction solvents and techniques (e.g., ultrasound-assisted extraction).- Protect samples from light and heat.[4] Store stock solutions in the dark at low temperatures.- Check instrument parameters, such as detector settings and source conditions for MS. |
| High Background Noise or Interferences | - Insufficient sample cleanup.- Contaminated solvents or reagents.- Carryover from previous injections. | - Implement or optimize a Solid Phase Extraction (SPE) cleanup step.[1][3]- Use high-purity solvents and freshly prepared reagents.- Run blank injections between samples to check for and eliminate carryover. |
| Inconsistent or Non-Reproducible Results | - Variability in sample preparation.- Unstable instrument performance.- Inconsistent manual integration of peaks. | - Use an automated sample preparation system if possible, or ensure consistent manual procedures.- Allow the instrument to stabilize before analysis and perform regular performance checks.- Use a standardized and validated method for peak integration. |
| False Positive Results | - Co-eluting matrix components with similar spectral properties.[6]- Cross-contamination between samples. | - Use a more selective detector, such as a mass spectrometer, for confirmation.[7][8]- For HPLC-DAD, check the full UV-Vis spectrum of the peak to confirm identity.- Implement rigorous cleaning procedures for all labware and autosampler components. |
Quantitative Data Summary
The following tables summarize key quantitative data from various validated methods for Sudan dye analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Sudan Dyes by LC-MS/MS in Chili Powder (µg/kg)
| Dye | LOD (µg/kg) | LOQ (µg/kg) |
| Sudan I | 0.03 | 0.10 |
| Sudan II | 0.01 | 0.05 |
| Sudan III | 0.003 | 0.01 |
| Sudan IV | 0.01 | 0.05 |
| Sudan Red G | 0.01 | 0.05 |
| Sudan Red 7B | 0.003 | 0.01 |
| Sudan Black B | 0.002 | 0.005 |
| Sudan Yellow | 0.001 | 0.002 |
| Data sourced from a study on the determination of eight Sudan dyes in chili powder by UPLC-MS/MS. |
Table 2: Recovery Rates of Sudan Dyes in Spiked Chili Powder (LC-MS/MS)
| Dye | Spiking Level (µg/kg) | Mean Recovery (%) |
| Sudan I | 10 | 95.2 |
| Sudan II | 10 | 98.7 |
| Sudan III | 10 | 101.3 |
| Sudan IV | 10 | 92.5 |
| Para Red | 50 | 96.4 |
| Data from a rapid analysis method for Sudan and other prohibited dyes in chili powder. |
Experimental Protocols
Protocol 1: Determination of Sudan Dyes in Animal Tissues and Eggs by HPLC-DAD
This protocol is adapted from a validated method for the simultaneous determination of six Sudan dyes.[1][3]
-
Sample Preparation and Extraction:
-
Weigh 2.0 g of homogenized tissue or egg sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction step with another 10 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the residue in 1 mL of n-hexane.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water and then 5 mL of n-hexane.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of n-hexane.
-
Elute the Sudan dyes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.
-
-
HPLC-DAD Analysis:
-
Column: Zorbax SB-C18 (or equivalent)
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: Diode Array Detector at 510 nm.
-
Injection Volume: 50 µL.
-
Quantification: Use an external standard calibration curve prepared in the mobile phase.
-
Visualizations
Metabolic Activation and Genotoxicity Pathway of Sudan I
Caption: Metabolic activation of Sudan I leading to the formation of DNA adducts and subsequent genotoxicity.
General Workflow for Sudan Dye Quantification
Caption: A generalized experimental workflow for the quantification of Sudan dyes in various sample matrices.
References
- 1. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Sudan I - Wikipedia [en.wikipedia.org]
- 4. Molecular modeling of genotoxic azo dyes, Sudan I and Sudan II, and their metabolites [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biological effects of the Sudan dyes. Role of the Ah cytosolic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Sudan III-d6 stability in different solvents and storage conditions.
This technical support center provides guidance on the stability, storage, and handling of Sudan III-d6 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1] When in solvent, it is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to store the compound in a tightly sealed container to prevent moisture and contamination.[2][3][4] The product should be protected from direct sunlight and heat.[5][6]
Q2: In which solvents is this compound soluble and what is its stability in these solvents?
A2: While specific quantitative stability data for this compound in various solvents is limited, its solubility and stability are expected to be very similar to that of non-deuterated Sudan III. Sudan III is highly soluble in organic solvents such as ethanol, acetone, hexane, and acetonitrile.[5][7] It is sparingly soluble in water.[5][8] The stability in these solvents is generally good under proper storage conditions (i.e., protected from light and stored at cool temperatures).
Q3: Is this compound stable at room temperature?
A3: this compound is chemically stable under standard ambient conditions (room temperature).[2] However, for long-term storage, colder temperatures are recommended to minimize any potential degradation over time.[1] For solutions, storage at room temperature is generally not recommended for extended periods.
Q4: What are the known degradation pathways for Sudan III?
A4: The most well-documented degradation pathway for Sudan III is through metabolic processes, specifically the enzymatic cleavage of the azo linkages.[8][9] This reductive cleavage can result in the formation of aromatic amines, which may have toxicological implications.[8][9] Chemical degradation can occur under harsh conditions such as strong oxidizing agents or high heat, leading to the breakdown of the molecule and the formation of products like carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[3][4]
Troubleshooting Guide
Q1: I am observing a loss of this compound signal in my LC-MS/MS analysis over a series of injections. What could be the cause?
A1: This could be due to several factors:
-
Adsorption: this compound, being a lipophilic dye, might adsorb to plasticware or the surfaces of the HPLC tubing and column. Consider using glass or polypropylene vials and minimizing sample contact time with plastics.
-
Instability in Solution: If the solvent is not appropriate or if the solution is old, degradation may be occurring. Prepare fresh solutions and store them under the recommended conditions.
-
Matrix Effects: In complex matrices, other components can suppress the ionization of this compound in the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is intended to correct for this, but significant matrix effects can still cause issues.[10] Ensure proper sample cleanup and matrix matching of your calibration standards.
Q2: My this compound solution appears to have changed color. Is it still usable?
A2: A color change can indicate degradation of the dye. It is recommended to prepare a fresh solution. To investigate the cause, you can analyze the discolored solution by HPLC-UV/Vis or LC-MS/MS to check for the presence of degradation products.
Q3: I am having trouble dissolving this compound in my desired solvent.
A3: this compound is sparingly soluble in water.[5] For aqueous-based systems, the use of a co-solvent like ethanol or acetone is recommended. Gentle warming and sonication can also aid in dissolution, but avoid excessive heat which could lead to degradation.[3] Always check the solubility information provided by the supplier.
Stability and Solubility Data (for Sudan III)
The following table summarizes the solubility and stability information for the non-deuterated Sudan III, which is expected to be comparable to this compound.
| Solvent | Solubility | Stability Notes |
| Ethanol | Highly Soluble[5] | Generally stable when protected from light. |
| Acetone | Highly Soluble[5] | Stable under recommended storage conditions. |
| Hexane | Soluble[7] | Stable, a non-polar solvent. |
| Acetonitrile | Soluble[7] | Commonly used in HPLC, stable for analysis. |
| Water | Sparingly Soluble[5][8] | Prone to precipitation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC-UV/Vis
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the solvent of interest to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light.
-
-
Preparation of Working Solutions and Storage:
-
Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 10 µg/mL).
-
Aliquot the working solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is often used.[10] For example, start with 50% acetonitrile and increase to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV/Vis detector at the maximum absorption wavelength of Sudan III (around 507 nm).[11]
-
Analysis Schedule: Analyze the samples at initial time (T=0) and at specified time points (e.g., 1, 3, 7, 14, and 30 days).
-
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Metabolic pathway of Sudan III via reductive cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lewisu.edu [lewisu.edu]
- 4. sdfine.com [sdfine.com]
- 5. chemiis.com [chemiis.com]
- 6. biognost.com [biognost.com]
- 7. Study on the UV-VIS spectroscopic properties of Sudan III and Sudan IV dyes in different organic solvents | Journal of the Chemical Society of Nigeria [ajol.info]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 1014689-17-8 | Benchchem [benchchem.com]
- 11. Sudan III - Wikipedia [en.wikipedia.org]
Technical Support Center: Sudan Dye Analysis
Welcome to the technical support center for Sudan dye analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of Sudan dyes in various matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of Sudan dyes.
Question: Why am I observing unexpected peaks or a high baseline in my chromatogram?
Answer:
Unexpected peaks or a high baseline in your chromatogram can be attributed to several factors, primarily revolving around sample matrix interference and system contamination.
-
Matrix Interference: Complex matrices, such as spices and sauces, contain numerous endogenous compounds that can co-elute with the target Sudan dyes, leading to extraneous peaks. Carotenoids, naturally present in chili and paprika, are known to absorb in a similar wavelength range as Sudan dyes, which can result in false positives[1].
-
System Contamination: Contamination from previous analyses, contaminated solvents, or improperly cleaned glassware can introduce interfering substances.
-
Inadequate Sample Cleanup: If the sample preparation and cleanup steps are not robust enough, interfering compounds from the matrix will not be sufficiently removed, leading to a complex and noisy chromatogram[2][3].
To troubleshoot this issue, consider the following steps:
-
Review Sample Preparation: Ensure your sample cleanup procedure is adequate for your specific matrix. Techniques like Solid Phase Extraction (SPE) or QuEChERS can be effective in removing interfering substances[3][4].
-
Method Blank Analysis: Analyze a method blank (all reagents used in the sample preparation without the sample) to check for contamination from solvents and reagents.
-
System Cleaning: Implement a rigorous cleaning protocol for your analytical system, including the injector, column, and detector.
-
Wavelength Selection: In HPLC-DAD analysis, selecting a more specific wavelength for detection can help to minimize interference. For instance, if interference is observed for Sudan I at 478 nm in curry powder, detecting it at 496 nm might eliminate the interference[5].
A logical workflow for troubleshooting unexpected peaks is illustrated below:
Question: My recovery of Sudan dyes is consistently low. What are the possible causes and solutions?
Answer:
Low recovery of Sudan dyes can be a significant issue, impacting the accuracy of your quantitative results. The primary causes are often related to the sample extraction and preparation steps.
-
Inefficient Extraction: The chosen extraction solvent may not be optimal for effectively extracting the lipophilic Sudan dyes from the sample matrix. Acetonitrile is a commonly used and effective solvent for this purpose[4][5].
-
Matrix Effects: Significant matrix effects, particularly ion suppression in LC-MS/MS analysis, can lead to lower than expected analyte signals, which can be misinterpreted as low recovery[2]. In complex matrices like spices and sauces, this effect can be pronounced[5].
-
Analyte Loss During Cleanup: Sudan dyes can be lost during multi-step cleanup procedures if the protocol is not carefully optimized.
To address low recovery, consider these solutions:
-
Optimize Extraction: Ensure the extraction solvent and conditions (e.g., sonication time, solvent-to-sample ratio) are optimized for your specific sample type[4].
-
Evaluate Matrix Effects: To determine if matrix effects are the cause, compare the signal response of a standard in pure solvent to that of a standard spiked into a blank sample extract. If a significant difference is observed, a matrix effect is likely present[2][5].
-
Use Matrix-Matched Standards: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that is free of the target analytes. This will help to ensure that the standards and samples experience similar matrix effects[5].
-
Employ Internal Standards: The use of isotopically labeled internal standards is a highly effective way to correct for both matrix effects and analyte loss during sample preparation.
-
Refine Cleanup Procedure: If analyte loss is suspected during cleanup, each step of the procedure should be evaluated. For example, when using Solid Phase Extraction (SPE), ensure the elution solvent is strong enough to recover the dyes from the sorbent[4].
The following diagram illustrates the decision-making process for addressing low analyte recovery:
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in Sudan dye analysis?
A1: The most common interferences in Sudan dye analysis are matrix components from the sample itself. In food analysis, these include:
-
Fats and Oils: Particularly in samples like palm oil and sausages, lipids can interfere with the analysis and need to be removed during sample preparation[6].
-
Pigments: Natural pigments such as carotenoids in chili powder and paprika can absorb light in the same UV-Vis region as Sudan dyes, potentially leading to false-positive results in HPLC-DAD analysis[1].
-
Other Food Additives: The presence of other legal food colorants or additives can also cause interference if they are not chromatographically separated from the Sudan dyes[4][7].
Q2: How can I minimize matrix effects in my analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Cleanup: Robust sample preparation techniques like Solid Phase Extraction (SPE)[3][4], and QuEChERS are effective at removing a significant portion of the interfering matrix components.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank sample matrix that is known to be free of the analytes. This approach helps to compensate for signal suppression or enhancement caused by the matrix[5].
-
Use of Internal Standards: The addition of an internal standard, preferably an isotopically labeled version of the analyte, can correct for both matrix effects and variability in sample preparation and instrument response.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where their effect is negligible. However, this may also reduce the analyte concentration below the limit of detection.
Q3: What are the recommended analytical techniques for Sudan dye analysis?
A3: Several analytical techniques are well-suited for the determination of Sudan dyes:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a widely used and robust method for the separation and quantification of Sudan dyes[5][8]. The DAD provides spectral information which can aid in the identification of the dyes.
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-DAD, making it ideal for detecting trace levels of Sudan dyes in complex matrices[2][9]. The use of Multiple Reaction Monitoring (MRM) enhances specificity.
-
Ultra-High-Performance Supercritical Fluid Chromatography with Photodiode Array Detection (UHPSFC-PDA): This is a newer technique that offers rapid analysis times[10].
The choice of technique often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Quantitative Data Summary
The following table summarizes recovery data for Sudan dyes in various food matrices using different analytical methods. This data can help in selecting an appropriate method and anticipating the expected performance.
| Food Matrix | Analytical Method | Sudan Dye | Spike Level (mg/kg) | Average Recovery (%) | Reference |
| Sauces | HPLC-PDA | Sudan I-IV | 2.5 - 10 | 51 - 86 | [5] |
| Powdered Spices | HPLC-PDA | Sudan I-IV | 2.5 - 10 | 89 - 100 | [5] |
| Chili Powder | UPLC-MS/MS | 10 Dyes | 0.01 | 60 - 95 | |
| Chili Products | UHPSFC-PDA | Sudan I-IV | N/A | 74.4 - 106.2 | [10] |
| Paprika | UPLC-MS/MS | 11 Azo Dyes | 0.25 - 2.0 | 93.8 - 115.2 | [9] |
| Various Foods | MISPE-HPLC | Sudan I-IV | 0.015 - 0.3 | 85 - 101 | [4][7] |
Experimental Protocols
1. Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is adapted for the extraction of Sudan dyes from spice powders.
Materials:
-
Spice sample (chili powder, curry powder, etc.)
-
Water
-
Acetonitrile
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube.
-
Add 8 mL of water and vortex for 30 seconds to moisten the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
The following diagram outlines the QuEChERS workflow:
2. HPLC-DAD Analysis of Sudan Dyes
This protocol provides a general method for the chromatographic separation and detection of Sudan I-IV.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sudan I, II, III, and IV standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20, v/v)[5]. Degas the mobile phase before use.
-
Standard Preparation: Prepare individual stock solutions of each Sudan dye in an appropriate solvent (e.g., methanol or ethyl acetate)[8]. From the stock solutions, prepare a mixed working standard solution containing all four dyes at a suitable concentration.
-
Instrumental Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Detection Wavelengths: Monitor at specific wavelengths for each dye, for example, 478 nm for Sudan I, 496 nm for Sudan II, 510 nm for Sudan III, and 520 nm for Sudan IV[5]. Alternatively, monitor at 488 nm for Sudan I and II, and 520 nm for Sudan III and IV[8].
-
-
Analysis: Inject the prepared standards and sample extracts into the HPLC system and record the chromatograms and UV-Vis spectra.
-
Quantification: Construct calibration curves for each dye by plotting peak area versus concentration. Determine the concentration of Sudan dyes in the samples by comparing their peak areas to the calibration curves.
References
- 1. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Determination of banned Sudan dyes in food samples by molecularly imprinted solid phase extraction-high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thamesrestek.co.uk [thamesrestek.co.uk]
- 9. lcms.cz [lcms.cz]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing LC Gradient for Sudan Dye Separation
Welcome to the technical support center for the analysis of Sudan dyes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your liquid chromatography (LC) methods for the accurate and efficient separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when separating Sudan dyes by LC?
A1: A common challenge is achieving baseline separation of all Sudan dyes, particularly the isomers Sudan IV and Sudan Red B, which can co-elute.[1][2] Matrix effects from complex samples like spices and chili oil can also lead to poor peak shape, inaccurate quantification, and ion suppression in LC-MS analysis.[3][4]
Q2: Which type of HPLC column is best suited for Sudan dye separation?
A2: Reversed-phase C18 columns are the most frequently used and generally provide good retention and separation of Sudan dyes.[1][5][6][7][8][9] For challenging separations, such as isomers, a polar-embedded phenyl phase has been shown to provide better selectivity.[2]
Q3: What are the typical mobile phases used for gradient elution of Sudan dyes?
A3: The most common mobile phases consist of a mixture of an organic solvent and water. Acetonitrile is a frequently used organic modifier.[1][4][5][6][9][10] Methanol is also widely employed and can offer different selectivity.[2][8][11] Sometimes, a combination of acetonitrile and methanol is used.[2][11] The aqueous phase may contain additives like formic acid to improve peak shape and ionization efficiency in LC-MS.[12]
Q4: Should I use a gradient or isocratic elution for Sudan dye analysis?
A4: Both gradient and isocratic methods can be effective. Gradient elution is often preferred for separating a mixture of Sudan dyes with varying polarities within a reasonable timeframe.[1][6][7][9] It allows for a gradual increase in the organic solvent, ensuring that both the more polar and less polar dyes are eluted with good peak shape. Isocratic methods, using a constant mobile phase composition, can be simpler and faster for the separation of a smaller number of Sudan dyes.[2][8]
Q5: How can I improve the sensitivity of my method?
A5: To enhance sensitivity, especially for trace-level detection, coupling your LC system to a tandem mass spectrometer (LC-MS/MS) is highly effective due to its high selectivity and sensitivity.[1][3][4][5][13] Proper sample preparation, including a concentration step, is also crucial. Additionally, optimizing the detection wavelength in UV-Vis detection for each specific dye can improve the signal response.[8][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. Interference from matrix components. | 1. Dilute the sample or inject a smaller volume. 2. For ionizable compounds, adjust the mobile phase pH to ensure they are in a single ionic form. Adding a small amount of formic acid can help.[12] 3. Replace the column with a new one of the same type. 4. Improve sample cleanup using Solid Phase Extraction (SPE).[4][6][7][15][16] |
| Co-elution of Peaks (e.g., Sudan IV and Sudan Red B) | 1. Insufficient separation power of the mobile phase gradient. 2. Inadequate column selectivity. | 1. Modify the gradient slope. A shallower gradient can improve resolution.[17] 2. Change the organic modifier (e.g., from acetonitrile to methanol or a mixture) to alter selectivity.[2][11] 3. Switch to a column with a different stationary phase, such as a polar-embedded phenyl column.[2] |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition. 3. Temperature variations. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a column oven to maintain a constant temperature.[12] |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter from the sample. | 1. Replace the guard column. If the pressure is still high, the analytical column may be blocked. Try back-flushing the column. If this fails, the column may need to be replaced. 2. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.[3] |
| Baseline Drift in Gradient Elution | 1. Mobile phase components have different UV absorbance at the detection wavelength. 2. Contaminants in the mobile phase or system. | 1. Use high-purity HPLC-grade solvents. 2. If using a diode-array detector, a reference wavelength can be set to compensate for background absorbance changes. 3. Flush the system thoroughly with a strong solvent like isopropanol. |
Experimental Protocols
General Protocol for Gradient LC-UV Analysis of Sudan Dyes
This protocol is a starting point and may require optimization for specific instruments and samples.
-
Sample Preparation:
-
Extract the dyes from the sample matrix using acetonitrile.[5][6][10]
-
For complex matrices, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interferences.[4][6][7]
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Filter the final extract through a 0.45 µm syringe filter.[3]
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program:
-
Start with a higher percentage of mobile phase A (e.g., 25-50% B) to allow for good retention of early eluting polar compounds.[1]
-
Increase the percentage of mobile phase B linearly to a high level (e.g., 90-100%) over 10-20 minutes to elute the more hydrophobic Sudan dyes.
-
Hold at the high organic concentration for a few minutes to ensure all compounds have eluted.
-
Return to the initial mobile phase composition and allow for column re-equilibration.
-
-
Column Temperature: 30-40 °C.[12]
-
Injection Volume: 10-25 µL.
-
Detection: UV-Vis detector at wavelengths optimized for the specific Sudan dyes of interest (e.g., 488 nm for Sudan I and II, and 520 nm for Sudan III and IV).[8][14]
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Sudan dyes by LC methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Sudan Dyes
| Compound | LOD (ng/g or µg/kg) | LOQ (ng/g or µg/kg) | Reference |
| Sudan I | 0.3 - 1.2 | 0.9 - 4.0 | [5] |
| Sudan II | 0.3 - 5.4 | 0.9 - 18 | [5] |
| Sudan III | 0.3 - 5.4 | 0.9 - 18 | [5] |
| Sudan IV | 0.3 - 5.4 | 0.9 - 18 | [5] |
| Para Red | 3.7 - 6.0 | 12.2 - 19.8 | [5] |
Table 2: Recovery Rates for Sudan Dyes from Food Matrices
| Matrix | Recovery Range (%) | Reference |
| Food (general) | 83.4 - 112.3 | [5] |
| Animal Tissues & Eggs | 77.2 - 98.0 | [6][7] |
| Spices | 93.8 - 115.2 | [1] |
| Red Chilli Pepper | 89 - 98 |
Visualizations
Logical Workflow for LC Gradient Optimization
This diagram illustrates a systematic approach to developing and optimizing a gradient LC method for Sudan dye separation.
Caption: A workflow for systematic LC gradient optimization.
Troubleshooting Decision Tree for Co-eluting Peaks
This diagram provides a step-by-step guide for resolving co-eluting peaks during Sudan dye analysis.
Caption: A decision tree for troubleshooting co-elution issues.
References
- 1. lcms.cz [lcms.cz]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. agilent.com [agilent.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a confirmatory HPLC method for simultaneous determination of Sudan dyes in animal tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thamesrestek.co.uk [thamesrestek.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iicbe.org [iicbe.org]
- 12. Fast Simultaneous Determination of Eight Sudan Dyes in Chili Oil by Ultra-High-Performance Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. chromtech.com.au [chromtech.com.au]
- 15. scispace.com [scispace.com]
- 16. iris.unito.it [iris.unito.it]
- 17. welch-us.com [welch-us.com]
Addressing variability in analytical results for Sudan dyes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analytical determination of Sudan dyes.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Sudan dye analysis?
A1: The most prevalent methods for the detection and quantification of Sudan dyes are High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] While HPLC-UV/DAD is widely used, LC-MS/MS offers higher sensitivity and specificity, which is particularly useful for complex matrices and confirmation of results.[2][3]
Q2: Why am I seeing poor peak shape and resolution in my HPLC analysis?
A2: Poor peak shape, such as tailing or broadening, and inadequate resolution can stem from several factors. One common cause is the mobile phase composition. For reversed-phase HPLC, increasing the polarity of the mobile phase can lead to longer elution times and potentially broader peaks.[4] The choice of organic solvent (e.g., acetonitrile, methanol) and its ratio with water is critical.[4][5] Additionally, the column chemistry plays a significant role. For instance, a polar-embedded phenyl phase has shown good separation for isomeric Sudan dyes.[5]
Q3: My recoveries are low and inconsistent. What could be the cause?
A3: Low and inconsistent recoveries are often attributed to matrix effects, where components of the sample matrix interfere with the ionization of the target analytes in the mass spectrometer or absorb at the same wavelength in UV detection.[6] To mitigate this, it is recommended to use matrix-matched calibration standards.[6] Another critical factor is the sample extraction and cleanup procedure. The choice of extraction solvent and the use of Solid-Phase Extraction (SPE) for cleanup are crucial for removing interfering substances.[1]
Q4: I am having trouble separating Sudan IV and Sudan Red B. How can I improve their separation?
A4: The co-elution of the isomers Sudan IV and Sudan Red B is a known challenge in Sudan dye analysis.[3][5] Standard C18 columns may not provide adequate selectivity.[5] Utilizing a different stationary phase, such as a polar-embedded phenyl column, can enhance the separation of these isomers.[5] Additionally, careful optimization of the mobile phase composition and gradient can improve resolution.[3]
Q5: What are typical validation parameters for a Sudan dye analytical method?
A5: A robust method validation for Sudan dye analysis should include the assessment of specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (repeatability and reproducibility).[1][7] Regulatory guidelines, such as those from the European Commission, provide frameworks for the validation of analytical methods for contaminants in food.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No peaks or very small peaks for standards | Incorrect wavelength setting on the UV detector. | Verify the detection wavelength. Sudan dyes have different absorption maxima, typically between 478 nm and 520 nm.[6] |
| Degradation of standard solutions. | Sudan dyes are sensitive to light and heat. Store stock solutions in the dark at low temperatures (<4°C).[8] | |
| Instrument issue (e.g., lamp failure, detector malfunction). | Perform instrument diagnostics and maintenance as per the manufacturer's guidelines. | |
| Inconsistent peak areas for replicate injections | Poor sample preparation consistency. | Ensure precise and consistent execution of the sample preparation steps, including weighing, extraction, and dilution.[7] |
| Autosampler issue. | Check the autosampler for air bubbles in the syringe and ensure proper vial capping. | |
| High background noise in the chromatogram | Contaminated mobile phase or column. | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. |
| Matrix interference. | Optimize the sample cleanup procedure using SPE or other techniques to remove interfering compounds.[1][9] | |
| Peak splitting | Column degradation or contamination. | Replace the column or try washing it with a series of strong solvents. |
| Incompatible injection solvent. | The injection solvent should be of similar or weaker strength than the mobile phase. | |
| Shift in retention times | Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature.[5] | |
| Column aging. | Retention times can shift over the lifetime of a column. Use a quality control sample to monitor performance. |
Experimental Protocols
HPLC-DAD Method for the Determination of Sudan Dyes in Food Samples
This protocol is a generalized procedure based on common practices cited in the literature.[1][6]
1. Sample Preparation (Extraction and Cleanup)
-
Extraction:
-
Weigh 2.5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 25 mL of acetonitrile.
-
Vortex for 1 minute and then shake for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 60:40 v/v) to remove polar interferences.
-
Elute the Sudan dyes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2. HPLC-DAD Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Diode array detector monitoring at the maximum absorbance wavelength for each Sudan dye (e.g., Sudan I ~478 nm, Sudan II ~496 nm, Sudan III ~510 nm, Sudan IV ~520 nm).[6]
-
3. Quantification
-
Prepare a series of calibration standards of Sudan I, II, III, and IV in the mobile phase.
-
To account for matrix effects, it is highly recommended to prepare matrix-matched calibration curves by spiking blank sample extracts with known concentrations of the standards.[6]
-
Construct a calibration curve by plotting the peak area against the concentration for each dye.
-
Quantify the Sudan dyes in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for Sudan dye analysis.
Caption: Troubleshooting logic for common issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Detecting Illegal Sudan Dyes in Foodstuffs [thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. iicbe.org [iicbe.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. thamesrestek.co.uk [thamesrestek.co.uk]
- 9. selectscience.net [selectscience.net]
Technical Support Center: Enhancing Sudan Dye Detection Sensitivity
Welcome to the technical support center for enhancing the sensitivity of Sudan dye detection. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide clear guidance on optimizing experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the detection of Sudan dyes.
Question: Why am I observing low signal intensity or poor sensitivity for my Sudan dye standards?
Answer:
Low signal intensity for Sudan dye standards can stem from several factors related to standard preparation, instrument settings, or the analytical column.
-
Improper Standard Preparation: Ensure accurate preparation of stock and working standard solutions. Sudan I and II are typically dissolved in methanol, while Sudan III and IV may require ethyl acetate or acetonitrile for complete dissolution.[1] Store stock solutions at 4°C in foil-wrapped containers to prevent degradation.[1]
-
Incorrect Wavelength Selection: The detection wavelength significantly impacts sensitivity. Each Sudan dye has a specific maximum absorbance wavelength. A diode array detector (DAD) or a variable wavelength detector should be set appropriately. For simultaneous detection, using a dual-wavelength instrument or a DAD monitoring multiple wavelengths is recommended.[1] Optimal wavelengths are approximately 478 nm for Sudan I, 496 nm for Sudan II, 510 nm for Sudan III, and 520 nm for Sudan IV.[2]
-
Suboptimal Mobile Phase Composition: The mobile phase composition affects the chromatographic separation and peak shape. For reversed-phase HPLC, a common mobile phase is a mixture of acetonitrile and water, sometimes with methanol.[2] An isocratic elution with acetonitrile and water (e.g., 80:20, v/v) can be effective.[2] For complex mixtures, a gradient elution might be necessary to achieve better separation and sharper peaks.[3]
-
Column Inefficiency: A contaminated or old HPLC column can lead to peak broadening and reduced signal intensity. Ensure the column is properly conditioned and, if necessary, washed or replaced. A guard column can help protect the analytical column from contaminants.[2]
Question: I am experiencing significant matrix effects, leading to inaccurate quantification in my food or environmental samples. How can I mitigate this?
Answer:
Matrix effects are a common challenge in the analysis of complex samples and can suppress or enhance the analyte signal. Several strategies can be employed to minimize their impact:
-
Effective Sample Cleanup: A robust sample preparation and cleanup procedure is crucial. Solid-phase extraction (SPE) is a widely used technique to remove interfering compounds. C18 SPE columns are effective for cleaning up extracts from various matrices like animal tissues and eggs.[3][4] Other specialized sorbents like humic acid-bonded silica have also been used to improve cleanup efficiency.[5]
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that is free of the target analytes.[2] This approach helps to mimic the matrix environment of the actual samples, leading to more accurate quantification.[2]
-
Standard Addition Method: The standard addition method is another effective way to correct for matrix effects. This involves adding known amounts of the standard to the sample extract and then extrapolating to determine the original concentration.[6]
-
Use of Internal Standards: Incorporating a suitable internal standard, such as an isotope-labeled version of the analyte (e.g., Sudan I-d5), can help correct for both matrix effects and variations in sample processing.[7]
Question: My chromatogram shows co-eluting peaks, making it difficult to identify and quantify individual Sudan dyes. What can I do to improve separation?
Answer:
Co-elution of Sudan dyes, particularly Sudan IV and Sudan Red 7B, can be a problem.[8] Here are some approaches to improve chromatographic resolution:
-
Optimize Mobile Phase Gradient: If using a gradient elution, adjusting the gradient profile (slope and duration) can significantly improve the separation of closely eluting compounds.
-
Change Mobile Phase Composition: Experiment with different solvent compositions. For instance, varying the ratio of acetonitrile to methanol or adding a small amount of a third solvent might alter the selectivity of the separation.
-
Select a Different Column: The choice of the stationary phase is critical for selectivity. If a standard C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. Optimizing the column temperature can also affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving separation.
-
Utilize a More Selective Detection Method: If chromatographic separation remains a challenge, using a more selective detector like a mass spectrometer (MS) can resolve co-eluting compounds based on their mass-to-charge ratio (m/z).[8] LC-MS/MS provides high specificity and sensitivity, allowing for the confirmation and quantification of analytes even in the presence of interfering substances.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the typical Limits of Detection (LOD) and Quantification (LOQ) I can expect for Sudan dye analysis?
A1: The LOD and LOQ are highly dependent on the analytical technique, the specific dye, and the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) can achieve LODs in the range of 1.2 to 5.4 µg/kg and LOQs from 4 to 18 µg/kg in red chili peppers. More sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can achieve even lower detection limits, with LOQs around 4 ppb for Sudan I, II, and III, and 10 ppb for Sudan IV.[7]
Q2: What is the best extraction solvent for Sudan dyes from solid food matrices?
A2: Acetonitrile is a widely used and effective solvent for extracting Sudan dyes from various food matrices, including chili powder, spices, and animal tissues.[2][3][8] Other solvents like a mixture of tetrahydrofuran and methanol (4:1, v/v) have also been reported.[7] The choice of solvent may depend on the specific matrix and the subsequent analytical method.
Q3: How can I confirm the identity of a detected Sudan dye peak?
A3: While retention time in HPLC is a good indicator, it is not sufficient for unambiguous identification. Confirmation should be based on multiple criteria:
-
UV-Vis Spectra: Comparing the UV-Vis spectrum of the peak from the sample with that of a certified standard using a DAD provides a higher degree of confidence.[9]
-
Mass Spectrometry (MS): The most definitive confirmation is achieved using mass spectrometry. LC-MS or LC-MS/MS can provide molecular weight and fragmentation information, which serves as a highly specific fingerprint for the compound.[9][10]
Q4: Are there any rapid screening methods available for Sudan dyes?
A4: Yes, several rapid screening methods have been developed to quickly identify potentially contaminated samples. These include:
-
Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for the qualitative screening of Sudan dyes in samples like spices and palm oil.[11][12]
-
Raman and Near-Infrared (NIR) Spectroscopy: These techniques are rapid, require minimal or no sample preparation, and can be used for screening.[9]
-
Direct Mass Spectrometry: Innovative methods using high-resolution mass spectrometry with minimal sample preparation and no chromatographic separation have been developed for rapid screening.[13][14]
Q5: What are the key validation parameters I need to consider for my analytical method for Sudan dye detection?
A5: According to guidelines such as those from the European Commission Decision 2002/657/EC, the key validation parameters for analytical methods include:
-
Specificity/Selectivity: The ability of the method to distinguish the analyte from other substances in the sample.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy (Trueness and Precision): Accuracy refers to the closeness of the measured value to the true value. It is assessed through recovery experiments (trueness) and repeatability/reproducibility studies (precision).[2][3]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[15]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[15]
-
Decision Limit (CCα) and Detection Capability (CCβ): These are statistical parameters used in the context of confirmatory methods for banned substances.[3][4]
Quantitative Data Summary
The following tables summarize key performance parameters from various studies on Sudan dye detection.
Table 1: HPLC-DAD Method Performance for Sudan Dyes in Food Matrices
| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV | Matrix | Reference |
| LOD (mg/kg) | 0.2 | 0.2 | 0.2 | 0.5 | Sauces | [2] |
| LOQ (mg/kg) | 0.4 | 0.4 | 0.4 | 1.0 | Sauces | [2] |
| Recovery (%) | 51-86 | 51-86 | 51-86 | 51-86 | Sauces | [2] |
| LOD (µg/kg) | 7.7 | 8.1 | 8.5 | 9.0 | Animal Tissues | [3] |
| LOQ (µg/kg) | 12.8 | 13.5 | 14.2 | 15.0 | Animal Tissues | [3] |
| Recovery (%) | 77.2-98.0 | 77.2-98.0 | 77.2-98.0 | 77.2-98.0 | Animal Tissues | [3] |
Table 2: LC-MS/MS Method Performance for Sudan Dyes
| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV | Matrix | Reference |
| LOQ (ppb) | 4 | 4 | 4 | 10 | Chili Products | [7] |
| Recovery (%) | 93.8-115.2 | 93.8-115.2 | 93.8-115.2 | 93.8-115.2 | Spices | [10] |
| Repeatability (RSD%) | 0.8-7.7 | 0.8-7.7 | 0.8-7.7 | 0.8-7.7 | Spices | [10] |
Experimental Protocols
Method 1: HPLC-DAD for the Determination of Sudan Dyes in Animal Tissues and Eggs [3]
-
Sample Preparation:
-
Homogenize 2g of the sample.
-
Extract with 10 mL of acetonitrile by shaking vigorously.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the supernatant through a C18 SPE column preconditioned with methanol and water.
-
Wash the column with a water-acetonitrile mixture.
-
Elute the Sudan dyes with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-DAD Analysis:
-
Column: Zorbax SB-C18 or equivalent.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: Diode Array Detector set at 510 nm for simultaneous detection, or at the specific maximum absorbance for each dye.
-
Quantification: Use an external calibration curve prepared with standards in the mobile phase or a matrix-matched calibration for higher accuracy.
-
Method 2: TLC-CMS for Rapid Screening of Sudan Dyes in Chili Powder [8]
-
Sample Extraction:
-
Extract 2.5g of homogenized chili powder with 25 mL of acetonitrile by stirring for 15 minutes.
-
Filter the extract through a 0.4 µm filter.
-
-
TLC Separation:
-
TLC Plate: Merck TLC Si60 F254.
-
Spotting: Spot 1 µL of the sample extract onto the TLC plate.
-
Developing Solvent: A mixture of ethyl acetate and hexane (15:85, v/v).
-
Development: Develop the plate in a TLC chamber.
-
-
CMS Detection:
-
Analyze the separated spots directly from the TLC plate using a Compact Mass Spectrometer (CMS) coupled with a Plate Express™ interface.
-
Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring the respective m/z for each Sudan dye.
-
Visualizations
Caption: HPLC-DAD experimental workflow for Sudan dye analysis.
Caption: Troubleshooting flowchart for low sensitivity issues.
References
- 1. thamesrestek.co.uk [thamesrestek.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov.tw [fda.gov.tw]
- 7. fda.gov.tw [fda.gov.tw]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. Detecting Illegal Sudan Dyes in Foodstuffs [thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Screening Technique To Identify Sudan Dyes (I to IV) in Adulterated Tomato Sauce, Chilli Powder, and Palm Oil by Innovative High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Best Practices for Deuterated Standards in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of deuterated standards in mass spectrometry. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
A1: Deuterated standards are stable isotopically labeled versions of the analyte of interest. They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[2][3]
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
A2: When selecting a deuterated internal standard, you should prioritize the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[4]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing and analysis.[5] Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[5]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.
Q3: Can the position of deuterium labeling affect my results?
A3: Absolutely. The location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost, leading to inaccurate quantification. It is best to choose standards where deuterium is incorporated into a stable part of the carbon skeleton.[5]
Q4: What is the "isotope effect," and how can it impact my analysis?
A4: The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen. This can sometimes lead to:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6]
-
Different Extraction Recoveries: In some cases, the extraction efficiency of the deuterated standard may differ from the analyte.
-
Variations in Ionization Efficiency: The response of the deuterated standard to the ionization source may not be identical to the analyte.
Q5: How do I assess the isotopic purity of my deuterated standard?
A5: The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7] HR-MS can be used to determine the distribution of isotopologues and calculate the percentage of the desired deuterated species.[4][8][9] NMR spectroscopy can confirm the position of the deuterium labels and provide information on the overall structural integrity of the compound.[4][7][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using deuterated standards in your mass spectrometry experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal for the Internal Standard | 1. Incorrect concentration of the internal standard.[11] 2. Degradation of the standard during storage. 3. Inefficient ionization of the standard.[11] 4. Instrument not properly tuned or calibrated.[11] | 1. Verify the concentration of your working solution. 2. Check storage conditions and prepare a fresh stock solution. 3. Optimize ionization source parameters for the standard. 4. Perform instrument tuning and calibration. |
| Inconsistent Analyte/Internal Standard Response Ratio | 1. Deuterium exchange with the solvent or matrix. 2. Differential matrix effects due to chromatographic separation of analyte and standard.[12] 3. Isotopic interference from the analyte or background ions. | 1. Ensure the deuterated standard is labeled at stable positions. Avoid acidic or basic conditions if the label is labile.[1] 2. Adjust chromatographic conditions to achieve co-elution. 3. Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal. |
| Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte | Isotope effect causing a slight difference in retention time. | This is a known phenomenon. If the shift is small and consistent, it may not be an issue. However, for optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation. |
| Quantification Results are Inaccurate or Biased | 1. Incorrect assessment of the deuterated standard's purity. 2. Presence of unlabeled analyte in the deuterated standard stock. 3. Different extraction recoveries between the analyte and the standard. | 1. Verify the isotopic and chemical purity of the standard. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. 3. Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the standard. |
Experimental Protocols
Protocol for Assessing Potential Deuterium Exchange
-
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
-
Materials:
-
Deuterated internal standard stock solution.
-
Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.
-
Solvents used in the sample preparation and mobile phase.
-
-
Methodology:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.
-
Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.
-
Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.
-
Protocol for Evaluating Matrix Effects
-
Objective: To assess whether the deuterated internal standard adequately compensates for matrix-induced ion suppression or enhancement.
-
Materials:
-
Analyte and deuterated internal standard stock solutions.
-
Blank matrix from at least six different sources.
-
Reconstitution solution (e.g., 50:50 methanol:water).
-
-
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solution.
-
Set B (Post-Extraction Spike): Extract blank matrix and spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
The internal standard is effectively compensating if the analyte/internal standard peak area ratio is consistent across the different matrix sources.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues with deuterated standards.
Caption: A typical experimental workflow for developing a quantitative LC-MS/MS method.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. nebiolab.com [nebiolab.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gmi-inc.com [gmi-inc.com]
- 12. myadlm.org [myadlm.org]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Sudan Dyes Employing Sudan III-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Sudan dyes, with a specific focus on the application of Sudan III-d6 as an internal standard. The illicit use of Sudan dyes as food colorants necessitates robust and reliable analytical methods for their detection and quantification to ensure food safety. The use of an isotopically labeled internal standard, such as this compound, is a critical component of a validated method, as it corrects for variations in sample preparation and instrument response, thereby improving accuracy and precision.
The Role of this compound in a Validated Method
Sudan dyes are a group of synthetic, fat-soluble azo dyes. Due to their potential carcinogenicity, they are banned as food additives in many countries[1]. LC-MS/MS has emerged as the preferred analytical technique for the determination of these dyes due to its high sensitivity and selectivity[2].
A robust LC-MS/MS method requires validation to ensure the reliability of its results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects and procedural losses during sample preparation[3][4]. By adding a known amount of the internal standard to both the calibration standards and the unknown samples, any variations in the analytical process will affect both the analyte and the internal standard equally, leading to a more accurate quantification.
Comparative Analysis of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of several validated LC-MS/MS methods for the analysis of Sudan dyes. While not all studies explicitly used this compound, the data presented for methods employing other deuterated internal standards (e.g., Sudan I-d5, Sudan IV-d6) provide a strong basis for the expected performance when using this compound. Methods without an internal standard are also included for comparison to highlight the advantages of its use.
| Analyte(s) | Internal Standard | Linearity (R²) | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Sudan I-IV | Sudan I-d5, Sudan IV-d6 | >0.99 | 0.125 - 3.0 | - | 93.8 - 115.2 | 0.8 - 7.7 | [3] |
| Sudan I-IV, others | Sudan I-d5, Sudan IV-d6 | >0.99 | 1 (at 1 µg/kg) | - | 90 - 110 (at 1 µg/kg) | <15 (at 1 µg/kg) | [4] |
| Sudan I-IV, others | None | >0.996 | 7 - 15 | 0.7 - 5 | 82 - 119 | - | [5] |
| Sudan I-IV, others | None | >0.99 | - | - | 80.7 - 104.4 | 2.24 - 12.2 | [6] |
| Sudan I-IV, others | None | >0.994 | - | - | >90 | - | [7] |
| Sudan I-IV, others | None | - | 0.02 - 0.1 (mg/kg) | - | 75.7 - 92.3 | 0.9 - 11.3 | [2] |
Note: This table is a compilation of data from multiple sources and experimental conditions may vary.
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of Sudan dyes in a food matrix, incorporating the use of this compound, is outlined below. Specific parameters may need to be optimized based on the matrix and the instrumentation used.
Sample Preparation
-
Homogenization: Homogenize a representative portion of the food sample.
-
Weighing: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., acetonitrile, ethyl acetate) and vortex or shake vigorously[1][4][5]. Sonication can be used to improve extraction efficiency[1][5].
-
Salting out (optional): For QuEChERS-based methods, add extraction salts to induce phase separation[8].
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.
-
Cleanup (optional): Depending on the complexity of the matrix, a cleanup step using dispersive solid-phase extraction (d-SPE) or a solid-phase extraction (SPE) cartridge may be necessary to remove interfering compounds.
-
Solvent Exchange/Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of Sudan dyes[5].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed[4][5].
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of Sudan dyes[1][5].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and at least two product ions) should be monitored for each analyte for confident identification and quantification[7].
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each Sudan dye and the internal standard.
-
Workflow and Signaling Pathway Diagrams
Caption: General workflow for the LC-MS/MS analysis of Sudan dyes.
Conclusion
The validation of an LC-MS/MS method is paramount for the accurate and reliable determination of Sudan dyes in food products. The incorporation of a deuterated internal standard, such as this compound, is a critical step in achieving a robust and defensible analytical method. By compensating for matrix effects and variations in sample processing, this compound enhances the accuracy and precision of the quantification. The experimental protocols and performance data presented in this guide offer a valuable resource for researchers and scientists in the development and validation of their own LC-MS/MS methods for Sudan dye analysis, ultimately contributing to the assurance of food safety.
References
- 1. agilent.com [agilent.com]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. lcms.cz [lcms.cz]
- 4. laborindo.com [laborindo.com]
- 5. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 6. scirp.org [scirp.org]
- 7. Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Performance of Sudan III-d6 in Food Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of illegal food dyes, such as Sudan III, is a critical aspect of food safety. The use of internal standards is paramount in analytical chemistry to ensure the reliability of results, especially in complex food matrices that are prone to matrix effects. This guide provides an objective comparison of the performance of Sudan III-d6 as an internal standard in food analysis, particularly for the detection of Sudan dyes, against other alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical workflows.
The Role of Internal Standards in Food Analysis
Internal standards are essential in analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for several reasons:
-
Correction for Matrix Effects: Food matrices are complex and can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1][2]
-
Compensation for Sample Loss: During the multi-step process of sample preparation (extraction, cleanup), some of the analyte may be lost. An internal standard, added at the beginning of the process, experiences similar losses, enabling accurate quantification of the original analyte concentration.[1]
-
Correction for Instrumental Variability: Fluctuations in the performance of the analytical instrument, such as injection volume variations or changes in detector response, can be normalized using the consistent signal of the internal standard.[3]
Isotopically labeled internal standards, such as this compound, are considered the gold standard because their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis.[4][5]
Performance Comparison: this compound vs. Other Internal Standards
While a comprehensive head-to-head comparison of all possible internal standards for Sudan dye analysis is not extensively documented in a single study, available research provides valuable insights into the performance of this compound and other deuterated analogues.
A key study directly investigated the effectiveness of d6-Sudan III and d5-Sudan I for correcting matrix effects in the analysis of Sudan I and II. The research concluded that d6-Sudan III was as effective as d5-Sudan I in compensating for these effects.[6] This indicates that this compound is a reliable choice for the analysis of at least Sudan I and II.
The following table summarizes the performance characteristics of analytical methods for Sudan dyes using different internal standards, based on data from various studies.
| Internal Standard | Analyte(s) | Food Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | Sudan I, II, III, IV | Chilli Spices | LC-MS/MS | 88-100 (Sudan I), 89-104 (Sudan II), 89-93 (Sudan III), 66-79 (Sudan IV) | 0.7 (Sudan I), 0.5 (Sudan II), 0.7 (Sudan III), 1.0 (Sudan IV) | Not Reported | [6] |
| Sudan I-d5, Sudan IV-d6 | 11 Azo Dyes | Paprika | UPLC-MS/MS | 93.8-115.2 (overall) | Not Reported | 0.125 (mg/kg) for lowest standard | [7] |
| Not Specified | Sudan I, II, III, IV | Spices and Chilli-containing foods | UPLC-ESI-MS/MS | Not Reported | Not Reported | 2.5-200 | [8] |
| None (Matrix-matched calibration) | Sudan I, II, III, IV | Sauces | HPLC-PDA | 51-86 | 200-500 | 400-1000 | [9] |
| None (Matrix-matched calibration) | Sudan I, II, III, IV | Spices | HPLC-PDA | 89-100 | 1500-2000 | 3000-4000 | [9] |
Key Observations:
-
Methods employing isotopically labeled internal standards, including this compound, generally exhibit high recovery rates and low limits of detection (LOD) and quantification (LOQ).
-
The use of matrix-matched calibration without an internal standard can be a viable alternative, but it may lead to higher LODs and LOQs, as seen in the HPLC-PDA method.[9]
-
The choice of internal standard can be analyte-specific. While this compound is effective for Sudan I and II, the use of a cocktail of deuterated standards (e.g., Sudan I-d5 and Sudan IV-d6) is common in multi-analyte methods to cover a broader range of dyes.[7][10]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of typical experimental protocols for the analysis of Sudan dyes using LC-MS/MS with this compound as an internal standard.
Method 1: LC-MS/MS for Sudan Dyes in Chilli Spices[7]
-
Sample Preparation:
-
Weigh 1 g of the homogenized spice sample.
-
Add a known amount of this compound internal standard solution.
-
Extract the sample with an appropriate organic solvent (e.g., acetonitrile).
-
Perform a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using a mixture of organic solvent (e.g., methanol or acetonitrile) and water, both containing a small percentage of a modifier like formic acid to improve ionization.
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the Sudan dyes and this compound to ensure high selectivity and sensitivity.
-
Method 2: UPLC-MS/MS for Multiple Azo Dyes in Paprika[8][9]
-
Sample Preparation:
-
Weigh the paprika sample.
-
Add a mixture of internal standards (e.g., Sudan I-d5 and Sudan IV-d6).
-
Extract with a strong organic solvent like acetonitrile by shaking.
-
No further cleanup steps are required.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a high-resolution UPLC column with a fast gradient to separate a wide range of azo dyes within a short run time.
-
Mass Spectrometric Detection: A tandem quadrupole mass spectrometer with an ESI source is used for sensitive and reliable quantification, monitoring two MRM transitions per compound.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow of a typical food analysis process for Sudan dyes using an internal standard and the general concept of how an internal standard corrects for matrix effects.
Caption: Experimental workflow for Sudan dye analysis.
Caption: Correction of matrix effects using an internal standard.
Conclusion
This compound has demonstrated its effectiveness as a reliable internal standard for the quantification of Sudan dyes in food matrices. Its ability to mimic the behavior of the native Sudan III and correct for matrix effects and sample preparation variability makes it a valuable tool for ensuring accurate and precise analytical results. While other deuterated internal standards like Sudan I-d5 and Sudan IV-d6 are also effectively used, particularly in multi-analyte methods, this compound stands as a validated option. The choice of internal standard will ultimately depend on the specific analytes being targeted and the food matrix under investigation. For robust and reliable food safety analysis, the use of an appropriate isotopically labeled internal standard like this compound is highly recommended over methods relying solely on external or matrix-matched calibration.
References
- 1. This compound | 1014689-17-8 | Benchchem [benchchem.com]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectralabsci.com [spectralabsci.com]
A Comparative Guide to Alternative Analytical Techniques for Sudan Dye Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of Sudan dyes, which are synthetic industrial dyes prohibited as food additives due to their carcinogenic properties. The illicit use of these dyes to enhance the color of food products necessitates robust and sensitive analytical methods for their detection and quantification. This document outlines the performance of several key techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Technique Performance
The following table summarizes the quantitative performance of various analytical techniques for the determination of Sudan dyes. The data presented includes the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates, which are critical parameters for evaluating the sensitivity and accuracy of a method.
| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV/Vis | Sudan I, II, III, IV & Para Red | Red Chilli Pepper | 1.2–5.4 µg/kg[1] | 4–18 µg/kg[1] | 89–98 |
| Sudan I, II | Dried Meat | 2.9–3.6 µg/kg[2] | 9.5–12.8 µg/kg[2] | - | |
| UPLC-MS/MS | Sudan I-IV, Red G, Red 7B, Black B, Yellow | Chili Powder | 0.001–0.03 mg/kg[3][4] | 0.002–0.1 mg/kg[3][4] | 80.7–104.4[3] |
| SERS | Sudan I-IV | Water:Acetonitrile | 1.84 x 10⁻⁶–5.35 x 10⁻⁵ M[5] | - | - |
| Sudan I | Acetonitrile:Water | 1 ppb (µg/L)[6] | - | - | |
| Sudan Black B | Black Rice Extracts | - | 0.1 mg/kg[7] | - | |
| ELISA | Sudan I | Tomato Sauce, Chili Powder | 0.03 ng/mL[8] | - | 70–97[8] |
| Sudan I | Fresh Tomato, Chili | 0.01 ng/mL[9] | - | 79–94[9] | |
| Sudan I | Food Samples | 0.08 ng/mL[10] | - | 88.4–113.2[10] | |
| Sudan I, III, Para Red | Chilli Tomato Sauce | 0.01 ng/mL (in PBS) | 0.5 ng/g | 84–99[11] | |
| Capillary Electrophoresis (UV detection) | Sudan I, II, III, IV | Standard Solution | 96–610 µg/L[12] | - | - |
| Electrochemical Method (DPV) | Sudan I | Chili Powder | 3.0 x 10⁻⁸ mol/L[13] | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols offer a general framework and may require optimization based on the specific sample matrix and available instrumentation.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)
Sample Preparation (Red Chilli Pepper):
-
Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 mL of an extraction solvent mixture of acetone, dichloromethane, and methanol (3:2:1, v/v/v).
-
Heat the tube at 40°C for 30 minutes, with vortexing for 1 minute every 5 minutes.
-
Filter the extract through a Whatman no. 598 filter paper.
-
Wash the residue with the extraction solvent until it is colorless.
-
Combine the supernatants and evaporate to dryness at 40°C under vacuum.
-
Reconstitute the residue in 10 mL of the HPLC mobile phase.
Chromatographic Conditions: [14]
-
Column: ACE C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile/methanol (80:20, v/v), isocratic elution.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 506 nm for Sudan I, II, III, IV, and Para Red.
-
Injection Volume: 25 µL.
Surface-Enhanced Raman Spectroscopy (SERS)
Sample Preparation (Standard Solutions): [5][6]
-
Prepare stock solutions of Sudan dyes in a mixture of water and acetonitrile (e.g., 1:10, v/v) due to their hydrophobic nature.[5]
-
Prepare serial dilutions of the stock solutions to the desired concentrations for analysis.
-
Employ gold or silver nanoparticles as the SERS substrate.
-
Mix a small volume of the Sudan dye solution with the nanoparticle colloid.
-
Acquire the SERS spectrum using a Raman spectrometer with an appropriate excitation laser wavelength (e.g., 785 nm).[5][6]
-
Analyze the spectra for characteristic peaks of the Sudan dyes. For quantitative analysis, partial least squares regression (PLS-R) can be applied to the spectral data.[5]
Enzyme-Linked Immunosorbent Assay (ELISA)
Sample Preparation (Chili Powder): [9]
-
Grind the chili powder to a uniform consistency.
-
Spike the powder with a known concentration of Sudan I solution in dimethylformamide (DMF).
-
Mix thoroughly using ultrasound.
-
Add DMF to the sample (e.g., 0.5 mg sample per mL of DMF) and centrifuge.
-
Collect the supernatant and dilute it with Phosphate Buffered Saline (PBS) for analysis.
ELISA Protocol (Indirect Competitive): [9]
-
Coat a microtiter plate with a suitable coating antigen.
-
Wash the plate to remove unbound antigen.
-
Add the prepared sample extract or Sudan I standard solutions, followed by the addition of a specific monoclonal antibody against Sudan I.
-
Incubate to allow competition between the Sudan I in the sample and the coated antigen for antibody binding.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength. The color intensity is inversely proportional to the concentration of Sudan I in the sample.
Visualizations
The following diagrams illustrate a typical workflow for Sudan dye analysis and the principle of a competitive ELISA.
Caption: General workflow for the analysis of Sudan dyes in food samples.
Caption: Principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Sudan I and II in Food by High-Performance Liquid Chromatography after Simultaneous Adsorption on Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Multiplexed Quantification of Banned Sudan Dyes Using Surface Enhanced Raman Scattering and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of an enzyme-linked immunosorbent assay specific to Sudan red I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A sensitive and selective direct competitive enzyme-linked immunosorbent assay for fast detection of Sudan I in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Detection of Sudan I Using a Multi-Walled Carbon Nanotube/Chitosan Composite Modified Glassy Carbon Electrode [scirp.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards in Sudan Dye Analysis: A Cross-Validation of Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Sudan dyes—a group of industrial azo dyes illegally used as food colorants—is paramount due to their carcinogenic properties. This guide provides a comparative overview of analytical methods employing different internal standards for the detection of Sudan I, II, III, and IV, supported by experimental data to aid in method selection and validation.
The use of internal standards is crucial in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of quantitative results. In the analysis of Sudan dyes, isotopically labeled internal standards are considered the gold standard due to their similar chemical and physical properties to the target analytes. This guide focuses on the cross-validation of methods using three common deuterated internal standards: Sudan I-d5, d6-Sudan III, and Sudan IV-d6.
Comparative Analysis of Internal Standard Performance
The choice of an internal standard can significantly impact the reliability of analytical results. Ideally, a stable isotope-labeled internal standard is used for each analyte. However, due to practical considerations such as cost and availability, a single internal standard that is structurally similar to the other analytes is often employed. The following tables summarize the performance of methods utilizing different internal standards for the quantification of Sudan I, II, III, and IV.
Table 1: Method Performance with Sudan I-d5 as Internal Standard
| Analyte | Linearity (r²) | Recovery (%) | Precision (RSD%) | LOQ (µg/L) |
| Sudan I | >0.9990 | 93.05 - 114.98 | <6.2 | 0.2 |
| Sudan II | >0.9990 | 93.05 - 114.98 | <6.2 | 0.2 |
| Sudan III | >0.9990 | 93.05 - 114.98 | <6.2 | 0.2 |
| Sudan IV | >0.9990 | 93.05 - 114.98 | <6.2 | 0.2 |
| Data synthesized from a study on the simultaneous determination of four Sudan dyes in rat blood using UFLC-MS/MS with D5-Sudan I as the internal standard.[1] |
Table 2: Method Performance with d6-Sudan III as Internal Standard
| Analyte | Recovery (%) (LC-MS/MS) |
| Sudan I | 88 - 100 |
| Sudan II | 89 - 104 |
| Sudan III | 89 - 93 |
| Sudan IV | 66 - 79 |
| Data from a study validating an LC-MS/MS method for Sudan dyes in spice samples. The study found d6-Sudan III to be as effective as d5-Sudan I for correcting matrix effects for Sudan I and II.[2] |
Table 3: Method Performance with Sudan I-d5 and Sudan IV-d6 as Internal Standards
| Analyte | Mean Recovery (%) | Within-laboratory Repeatability (RSDr%) | Within-laboratory Reproducibility (RSDRL%) |
| Sudan I | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 |
| Sudan II | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 |
| Sudan III | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 |
| Sudan IV | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 |
| Data from a method for the simultaneous determination of 11 azo dyes, including Sudan I-IV, in paprika using UPLC-MS/MS.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of Sudan dyes using LC-MS/MS with internal standards.
Sample Preparation (General Procedure)
-
Extraction: A known amount of the homogenized sample (e.g., 1 gram of chili powder) is weighed into a centrifuge tube. A specific volume of a deuterated internal standard solution (e.g., Sudan I-d5 or d6-Sudan III) is added. The sample is then extracted with an organic solvent such as acetonitrile or a mixture of acetone and acetonitrile.[2][3][4] The extraction is often facilitated by shaking or ultrasonication.
-
Cleanup: After extraction, the mixture is centrifuged to separate the solid matrix from the solvent. The supernatant is then transferred and may be subjected to a cleanup step using solid-phase extraction (SPE) with cartridges like Oasis HLB to remove interfering matrix components.[5][6]
-
Final Preparation: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent, typically the mobile phase, before injection into the LC-MS/MS system.
LC-MS/MS Analysis (Representative Conditions)
-
Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of Sudan dyes.[7][8][9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[7][8]
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection and quantification. Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity.[7][8]
Metabolic Activation and Carcinogenicity of Sudan Dyes
Sudan dyes are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC).[10] Their carcinogenicity is primarily attributed to their metabolic activation into reactive intermediates that can form adducts with DNA, leading to mutations and potentially cancer.[3][7][11][12]
The metabolic activation of Sudan dyes can occur through two main pathways:
-
Azo Reduction: Intestinal microflora and, to a lesser extent, liver azoreductases can reduce the azo bond (-N=N-) of the dyes, leading to the formation of aromatic amines.[3][10][11][13] These aromatic amines can then be further metabolized to reactive electrophilic species that bind to DNA.
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, particularly CYP1A1, in the liver can directly oxidize the Sudan dye molecule, leading to the formation of reactive intermediates such as the benzenediazonium ion, which can also form DNA adducts.[7][14]
The following diagram illustrates the general metabolic activation pathway of Sudan I, a representative Sudan dye.
Caption: Metabolic activation pathway of Sudan I leading to the formation of DNA adducts.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable analytical methods for the quantification of Sudan dyes. Stable isotope-labeled internal standards, such as Sudan I-d5, d6-Sudan III, and Sudan IV-d6, have demonstrated excellent performance in correcting for matrix effects and other analytical variabilities. While using a deuterated analog for each analyte is the ideal approach, studies have shown that a single, structurally similar internal standard can provide adequate quantification for multiple Sudan dyes.
Researchers should carefully validate their chosen method, paying close attention to linearity, recovery, precision, and the limit of quantification to ensure that the method is fit for its intended purpose. The experimental protocols and comparative data presented in this guide serve as a valuable resource for laboratories involved in the safety and quality control of food and pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fast, easy, cheap, robust and safe method of analysis of Sudan dyes in chilli pepper powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluation of impact of exposure of Sudan azo dyes and their metabolites on human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCCC 2002, Volume 67, Issue 12, Abstracts pp. 1883-1898 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
The Gold Standard: Why Deuterated Internal Standards are Essential for Accurate Quantitative Analysis
In the precise world of scientific research, particularly in drug development and bioanalysis, the accuracy of quantitative measurements is paramount. The use of internal standards is a cornerstone of achieving this accuracy, and among the various types, deuterated internal standards have emerged as the gold standard. This guide provides an objective comparison of deuterated internal standards with their non-deuterated (analog) counterparts, supported by experimental data, to justify their critical role in producing reliable and reproducible results.
Mitigating the Matrix: The Primary Justification
One of the most significant challenges in quantitative analysis, especially in complex biological matrices like plasma or urine, is the "matrix effect."[1] This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement in mass spectrometry, ultimately compromising the accuracy of the results.[2]
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation.[3][4] This co-elution is the key to effectively compensating for matrix effects.[2] As the analyte and the deuterated internal standard experience the same degree of ion suppression or enhancement, the ratio of their signals remains constant, leading to a more accurate quantification of the analyte.[5]
In contrast, non-deuterated, or analog, internal standards are structurally similar but not identical to the analyte. This structural difference can lead to variations in chromatographic retention time and ionization efficiency, making them less effective at compensating for matrix effects.[6]
The following diagram illustrates the logical basis for using a deuterated internal standard to correct for analytical variability.
Caption: Logical workflow for accurate quantification using a deuterated internal standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.
Case Study 1: Analysis of Kahalalide F in Human Plasma
A study comparing a structural analog internal standard with a deuterated internal standard for the quantification of the anticancer agent kahalalide F in human plasma revealed a significant improvement in assay performance with the deuterated standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analog Internal Standard | 96.8 | 8.6 |
| Deuterated Internal Standard | 100.3 | 7.6 |
| Data sourced from Stokvis, et al. (2005).[6] |
The use of the deuterated internal standard resulted in a mean bias closer to the ideal 100% and a lower standard deviation, indicating improved accuracy and precision.[6]
Case Study 2: Pesticide Analysis in Complex Cannabis Matrices
The analysis of pesticides in diverse and complex matrices such as cannabis flower, edibles, and concentrates highlights the critical role of deuterated internal standards in mitigating matrix effects and ensuring accurate quantification.
| Internal Standard | Matrix | Accuracy Deviation (%) | % Relative Standard Deviation (%RSD) |
| None | Cannabis Flower | > 60 | > 50 |
| Deuterated | Cannabis Flower | < 25 | < 20 |
| None | Edible | > 60 | > 50 |
| Deuterated | Edible | < 25 | < 20 |
| None | Concentrate | > 60 | > 50 |
| Deuterated | Concentrate | < 25 | < 20 |
| Data adapted from a Shimadzu application note on pesticide analysis.[7] |
As the table clearly shows, the absence of an internal standard leads to highly inaccurate and imprecise results.[7] The introduction of a deuterated internal standard dramatically improves both accuracy and precision across all tested matrices.[7]
The following diagram illustrates a typical experimental workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.
Caption: Experimental workflow for LC-MS/MS analysis with a deuterated internal standard.
Experimental Protocols
To ensure the robust and reliable performance of a quantitative assay using a deuterated internal standard, a thorough validation protocol is essential. The following outlines a general experimental methodology based on common practices in the field.
Objective
To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a target analyte in a biological matrix using a deuterated internal standard.
Materials
-
Target analyte reference standard
-
Deuterated internal standard
-
Blank biological matrix (e.g., human plasma)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Reagents for sample preparation (e.g., formic acid, zinc sulfate)
-
LC-MS/MS system
Method Validation Parameters (based on FDA Guidelines)
-
Selectivity and Specificity:
-
Analyze at least six different blank matrix samples to assess for interferences at the retention time of the analyte and internal standard.
-
The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix.
-
A typical calibration curve consists of a blank, a zero sample (with internal standard), and 6-8 non-zero concentrations.
-
The curve should be fitted with an appropriate regression model (e.g., weighted linear regression). The coefficient of determination (r²) should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
For precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[5]
-
-
Matrix Effect Evaluation:
-
Prepare two sets of samples:
-
Set A: Analyte and internal standard spiked into post-extraction blank matrix.
-
Set B: Analyte and internal standard in a neat solution.
-
-
The matrix factor is calculated as the ratio of the peak area in the presence of the matrix (Set A) to the peak area in the absence of the matrix (Set B).
-
The internal standard-normalized matrix factor should be consistent across different lots of the matrix, with a CV of ≤15%.
-
-
Recovery:
-
Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.
-
Recovery should be consistent and reproducible.
-
The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Decision tree for internal standard selection.
Conclusion
The use of deuterated internal standards is a scientifically sound and well-justified practice for enhancing the accuracy, precision, and robustness of quantitative analytical methods, particularly in the context of LC-MS/MS. Their ability to co-elute with the target analyte and behave in a nearly identical manner during the entire analytical process provides the most effective means of compensating for the unavoidable variabilities, such as matrix effects. While the initial cost of a deuterated standard may be higher than that of an analog, the investment is often offset by reduced method development time, fewer failed analytical runs, and, most importantly, the generation of high-quality, reliable data that can be trusted for critical decision-making in research and development.[2]
References
- 1. cerilliant.com [cerilliant.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. fda.gov [fda.gov]
- 6. scispace.com [scispace.com]
- 7. lcms.cz [lcms.cz]
Navigating the Maze: A Comparative Guide to Regulatory Guidelines for Validating Analytical Methods for Food Contaminants
For researchers, scientists, and drug development professionals, ensuring the safety of our food supply is paramount. A critical component of this is the rigorous validation of analytical methods used to detect and quantify contaminants. This guide provides a comparative overview of the key regulatory guidelines from leading international bodies, presenting a harmonized approach to method validation with detailed experimental protocols and clear data presentation.
The validation of an analytical method is the process of demonstrating its suitability for a specific purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), AOAC INTERNATIONAL, and the European Food Safety Authority (EFSA) have established comprehensive guidelines to ensure that the data generated by these methods are reliable and reproducible.[1] This guide will delve into the core performance characteristics required for validation, offering a comparative look at the acceptance criteria set forth by these organizations.
Core Performance Characteristics: A Comparative Overview
The fundamental parameters for validating analytical methods for chemical contaminants in food are largely consistent across major regulatory bodies.[1][3][4] These characteristics include accuracy, precision, specificity (or selectivity), limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][3][5] While the core principles are the same, the specific acceptance criteria can vary. The following table summarizes the typical quantitative requirements for the validation of these methods.
| Performance Characteristic | FDA (Foods Program) | AOAC INTERNATIONAL | General Expectation |
| Accuracy (Recovery) | 70-120% for concentrations > 10 ppb; 60-120% for concentrations ≤ 10 ppb | Analyte and concentration-dependent; often 80-115% | Within a reasonable and defined range of the true value. |
| Precision (Repeatability, RSDr) | ≤ 15% for concentrations > 10 ppb; ≤ 20% for concentrations ≤ 10 ppb | Dependent on concentration, often follows Horwitz Ratio (HorRat) | Low relative standard deviation for replicate measurements. |
| Precision (Reproducibility, RSDR) | ≤ 25% for concentrations > 10 ppb; ≤ 30% for concentrations ≤ 10 ppb | Dependent on concentration, often follows Horwitz Ratio (HorRat) | Agreement between results from different laboratories. |
| Linearity (Coefficient of Determination, r²) | ≥ 0.995 | ≥ 0.99 | A clear correlation between concentration and instrument response. |
| Limit of Quantitation (LOQ) | The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. | The lowest concentration meeting the method's performance criteria. | Must be at or below the regulatory limit or level of interest. |
| Limit of Detection (LOD) | The lowest concentration at which the presence of the analyte can be reliably detected. | The lowest concentration that can be distinguished from the blank. | Typically 3 times the signal-to-noise ratio. |
| Specificity/Selectivity | The method should be able to differentiate the analyte from other substances in the sample matrix. | The ability to unequivocally assess the analyte in the presence of expected components.[2] | No significant interference from the matrix or other compounds. |
The Workflow of Analytical Method Validation
The process of validating an analytical method follows a structured and logical progression, from initial planning to the final validation report. This workflow ensures that all aspects of the method's performance are thoroughly evaluated and documented.
Caption: A typical workflow for the validation of an analytical method.
Interrelationship of Validation Parameters
The various performance characteristics of an analytical method are interconnected. Understanding these relationships is crucial for a comprehensive validation strategy. For instance, the limit of detection and limit of quantitation are fundamentally linked to the method's precision and accuracy at low concentrations.
Caption: The logical relationship between key analytical method validation parameters.
Detailed Experimental Protocols
To ensure consistency and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for determining the key performance characteristics.
Specificity / Selectivity
Objective: To demonstrate that the analytical method can unequivocally identify and quantify the analyte of interest in the presence of other components in the sample matrix.
Protocol:
-
Analyze Blank Matrix Samples: Analyze a minimum of five different sources of the blank matrix (e.g., different lots of the food product) to assess for any interfering peaks at the retention time of the analyte.
-
Analyze Spiked Samples: Fortify blank matrix samples with a known concentration of the analyte and a mixture of potentially interfering substances (e.g., structurally similar compounds, metabolites, or other common contaminants).
-
Compare Chromatograms: Compare the chromatograms of the blank, spiked, and standard samples. There should be no significant peaks at the retention time of the analyte in the blank samples. The analyte peak in the spiked sample should be well-resolved from any interfering peaks.
Linearity and Range
Objective: To establish the relationship between the concentration of the analyte and the analytical signal over a defined range.
Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte in a solvent or a blank matrix extract. The concentration range should span from the LOQ to at least 120% of the expected sample concentration.
-
Analyze Standards: Analyze each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the mean analytical signal versus the known concentration for each standard.
-
Perform Linear Regression: Perform a linear regression analysis on the data to determine the slope, intercept, and the coefficient of determination (r²). An r² value of ≥ 0.995 is generally considered acceptable.
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare Spiked Samples: Fortify blank matrix samples at a minimum of three concentration levels (low, medium, and high) within the linear range of the method. Prepare at least five replicates at each concentration level.
-
Analyze Samples: Analyze the spiked samples and a set of unspiked blank matrix samples.
-
Calculate Recovery: Calculate the percent recovery for each replicate using the following formula:
-
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100
-
Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of five replicates of a spiked matrix sample at three different concentration levels (low, medium, and high).
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (RSDr) for each concentration level.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on at least two different days, with different analysts, and/or on different instruments.
-
Calculate the overall mean, standard deviation, and the relative standard deviation (RSDR) for each concentration level across all conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Signal-to-Noise Ratio Method:
-
Analyze a series of low-concentration spiked samples.
-
Determine the concentration at which the analyte signal is consistently 3 times the background noise for the LOD.
-
Determine the concentration at which the analyte signal is consistently 10 times the background noise for the LOQ.
-
-
Standard Deviation of the Response and the Slope Method:
-
Analyze a minimum of seven replicates of a blank matrix sample.
-
Calculate the standard deviation of the blank responses.
-
Calculate the slope of the calibration curve.
-
LOD = (3.3 x Standard Deviation of the Blank) / Slope
-
LOQ = (10 x Standard Deviation of the Blank) / Slope
-
-
Confirmation of LOQ: The determined LOQ should be confirmed by analyzing spiked samples at this concentration and demonstrating acceptable accuracy and precision.
By adhering to these rigorous validation guidelines and protocols, laboratories can ensure the production of high-quality, defensible data that is crucial for protecting public health and facilitating international trade. This comparative guide serves as a valuable resource for professionals in the field, promoting a harmonized and scientifically sound approach to the validation of analytical methods for food contaminants.
References
Safety Operating Guide
Proper Disposal of Sudan III-d6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sudan III-d6, a deuterated azo dye. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance may cause skin irritation and allergic reactions. Always work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust particles.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or glasses.
-
Lab Coat: A lab coat or other protective clothing should be worn.
In the event of a spill, immediately clean the area using appropriate absorbent materials.[1] Avoid using water for cleanup as Sudan III is not water-soluble and this may cause the dye to spread.[1] Collect the spilled material and any contaminated absorbents into a designated chemical waste container.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and handling information for Sudan dyes, which is applicable to this compound.
| Parameter | Recommendation | Source |
| Storage | Keep in a tightly closed container in a cool, dry, and well-ventilated area. Protect from physical damage. | [2] |
| Spill Cleanup | Use non-sparking tools. Moisten with water to reduce airborne dust. Place in a closed container for disposal. | [2] |
| Fire Extinguishing Media | Water spray, dry chemical, alcohol foam, or carbon dioxide. | [2] |
| In case of Skin Contact | Wash the exposed area with soap and water. Seek medical advice if irritation develops. | [2] |
| In case of Eye Contact | Wash thoroughly with running water. Seek medical advice if irritation develops. | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[2]
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused product, contaminated lab supplies (e.g., gloves, wipes, absorbent pads), and empty containers.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
-
Waste Collection and Storage:
-
Place all solid this compound waste into a clearly labeled, leak-proof, and sealed chemical waste container.
-
For solutions containing this compound, use a designated, sealed waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management guidelines.
-
Label the container clearly with "this compound Waste" and any other required hazard information.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is environmentally harmful and likely violates regulations.[1][3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
